Cdc7-IN-8
Description
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
InChI Key |
GQKMQWSLJVXSMV-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
Canonical SMILES |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Potent Cdc7 Kinase Inhibitors
Cell Division Cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] In partnership with its regulatory subunit, Dbf4 (Dumbbell former 4), it forms an active complex, also known as Dbf4-dependent kinase (DDK).[3][4][5] The primary function of this complex is to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7), a necessary step for the unwinding of DNA and the initiation of DNA synthesis during the S phase of the cell cycle.[6][7][8]
Given that uncontrolled cell proliferation is a hallmark of cancer, and this process is heavily reliant on efficient DNA replication, Cdc7 has emerged as a promising target for cancer therapy.[4][7] Overexpression of Cdc7 has been observed in a variety of human cancers, including colorectal, breast, lung, and ovarian cancers, and is often associated with advanced tumor stage and poor prognosis.[2][3][9] Inhibition of Cdc7 disrupts DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[7]
This technical guide provides an in-depth look at the discovery, synthesis, and characterization of potent Cdc7 inhibitors, intended for researchers, scientists, and professionals in the field of drug development.
Cdc7 Signaling Pathway and Therapeutic Intervention
The Cdc7/Dbf4 kinase complex is a critical regulator of the G1/S phase transition.[6] Upon activation, it phosphorylates multiple subunits of the MCM complex, which is pre-loaded onto DNA replication origins.[6][8] This phosphorylation event is a key signal that, along with the activity of cyclin-dependent kinases (CDKs), triggers the recruitment of other replication factors, such as Cdc45 and the GINS complex, to form the active replicative helicase (the CMG complex).[6][8] This helicase then unwinds the DNA, allowing for the initiation of DNA synthesis.[6] By inhibiting the catalytic activity of Cdc7, small molecule inhibitors can block this entire cascade, preventing the initiation of DNA replication and selectively targeting proliferating cancer cells.[4][7]
Caption: Cdc7 signaling pathway in DNA replication initiation.
Discovery of Potent Cdc7 Inhibitors: A Representative Workflow
The discovery of a potent and selective Cdc7 inhibitor is a multi-step process that begins with identifying a promising chemical scaffold and optimizing it to achieve desired potency, selectivity, and drug-like properties. This process often involves a combination of computational modeling and experimental screening.
Caption: General workflow for Cdc7 inhibitor discovery.
Synthesis of a Representative Cdc7 Inhibitor
While a specific synthesis for "this compound" cannot be provided, many potent Cdc7 inhibitors belong to classes such as furanones, thiazoles, and pyrimidyl-amidothiophenes.[1][3] The following diagram illustrates a generalized, hypothetical synthesis of a trisubstituted thiazole core, which is a common scaffold for kinase inhibitors.
Caption: Hypothetical synthesis of a thiazole-based Cdc7 inhibitor.
Quantitative Data for Representative Cdc7 Inhibitors
The following tables summarize key quantitative data for several well-known Cdc7 inhibitors. This data is essential for comparing the potency, selectivity, and cellular activity of different compounds.
Table 1: In Vitro Potency of Cdc7 Inhibitors
| Compound | Cdc7 IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |
| PHA-767491 | 10 | HCT-116 | 340 | [3] |
| TAK-931 | 1.2 | COLO 205 | 2.9 | [10] (Implied) |
| XL413 | <100 (General) | H69-AR, H446-DDP | Not Specified | [11] |
| Furanone Derivative (Cpd 13) | 0.6 | Not Specified | Not Specified | [2] |
Table 2: Kinase Selectivity Profile
| Compound | Cdc7 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK1/Cdc7) | Selectivity (CDK2/Cdc7) |
| PHA-767491 | 10 | 34 | 49 | 3.4x | 4.9x |
| TAK-931 | 1.2 | >10,000 | >10,000 | >8,333x | >8,333x |
Data for selectivity is often presented against a panel of kinases; CDK1 and CDK2 are shown here due to their roles in the cell cycle.
Table 3: In Vivo Efficacy of Cdc7 Inhibitors
| Compound | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| XL413 | H69-AR Xenograft | Small-Cell Lung Cancer | 20 mg/kg | Significant (in combo) | [11] |
| TAK-931 | Various Xenografts | Various | Not Specified | Potent Antitumor Efficacy | [10] |
| Dequalinium Chloride | Oral Cancer Xenograft | Oral Cancer | Not Specified | Promising Antitumor Activity | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for key experiments used to characterize Cdc7 inhibitors.
Cdc7 Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of a compound against the purified Cdc7/Dbf4 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Cdc7/Dbf4 kinase complex is purified. A synthetic peptide substrate derived from a known Cdc7 phosphorylation site on MCM2 is used.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. The reaction mixture contains the Cdc7/Dbf4 enzyme, the peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a buffer containing MgCl₂.
-
Compound Incubation: The test compound (e.g., "this compound") is serially diluted and pre-incubated with the enzyme before the addition of ATP to initiate the reaction.
-
Reaction Termination and Detection: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C) and then terminated. The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the peptide on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods using antibodies specific for the phosphorylated substrate (e.g., ELISA or fluorescence polarization) can be employed.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Cell-based Assay)
Objective: To measure the effect of a Cdc7 inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines of interest (e.g., HCT-116, COLO 205) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (typically 72 hours).
-
Viability Measurement: Cell viability is assessed using a variety of methods:
-
MTS/MTT Assay: A tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan product, measured by absorbance.
-
CellTiter-Glo® Assay: This assay measures ATP levels, which are indicative of cell viability.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of a Cdc7 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., H69-AR) are subcutaneously injected into the flank of the mice.[11]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[11]
-
Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment groups (e.g., vehicle control, test compound alone, combination therapy). The compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[11]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Mouse body weight is also monitored as an indicator of toxicity.[11] At the end of the study, tumors may be excised and weighed.[11]
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the antitumor effect compared to the control group. The percentage of tumor growth inhibition is calculated.
Conclusion
The development of potent and selective Cdc7 inhibitors represents a promising strategy in oncology. By targeting a key regulator of DNA replication, these molecules can selectively induce cell cycle arrest and apoptosis in cancer cells. The discovery and optimization process is a rigorous undertaking that relies on a combination of biochemical and cell-based assays, as well as in vivo models to establish efficacy and a favorable safety profile. The information presented in this guide, while based on a composite of known Cdc7 inhibitors, provides a comprehensive framework for understanding the core principles and methodologies involved in this exciting area of cancer drug discovery.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. O Cdc7 kinase where art thou? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 8. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in CDC7 kinase inhibitors: Novel strategies for the treatment of cancers and neurodegenerative diseases [ouci.dntb.gov.ua]
- 10. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of S-Phase: A Technical Guide to the Role of Cdc7 in DNA Replication Initiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays an indispensable role in the initiation of DNA replication in eukaryotes. Acting in concert with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex. DDK's primary function is the phosphorylation of the minichromosome maintenance (MCM) complex, the core component of the replicative helicase. This phosphorylation event is a critical trigger for the firing of replication origins and the commencement of DNA synthesis. Given its essential role in cell proliferation and its frequent dysregulation in cancer, Cdc7 has emerged as a promising target for novel anti-cancer therapeutics. This in-depth technical guide provides a comprehensive overview of the core functions of Cdc7 in DNA replication initiation, its regulation, and its implications in disease. It includes detailed experimental protocols for studying Cdc7 function and presents key quantitative data in a structured format to facilitate research and drug development efforts.
Introduction
The faithful duplication of the genome is a fundamental process for all life, ensuring genetic stability across cell generations. In eukaryotic cells, this process is tightly regulated and restricted to a specific window of the cell cycle, the S-phase. The initiation of DNA replication is a complex, multi-step process that involves the sequential assembly of various protein complexes at thousands of specific sites on the chromatin known as replication origins. A key event in this cascade is the activation of the replicative helicase, which unwinds the DNA to provide single-stranded templates for DNA polymerases. Cell division cycle 7 (Cdc7) kinase is a pivotal player in this process, acting as a master regulator of origin firing.[1][2][3]
Cdc7 is a serine/threonine kinase whose activity is strictly dependent on its association with a regulatory subunit, Dbf4 (in humans, also known as ASK).[4] The active Cdc7-Dbf4 complex, often referred to as DDK (Dbf4-dependent kinase), is the functional entity that executes the crucial phosphorylation events necessary for the initiation of DNA replication.[1] The expression and stability of Dbf4 are tightly regulated throughout the cell cycle, ensuring that DDK activity is maximal at the G1/S transition and during S-phase.[4][5][6][7][8]
The primary and most critical substrate of DDK in the context of DNA replication initiation is the minichromosome maintenance (MCM) protein complex (MCM2-7).[2][9] The MCM complex is loaded onto replication origins during late M and early G1 phases in an inactive, double-hexameric form. The phosphorylation of multiple subunits of the MCM complex by DDK is a prerequisite for the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, leading to the assembly of the active CMG (Cdc45-MCM-GINS) helicase and the unwinding of DNA.[1][2][10]
Dysregulation of Cdc7 activity can lead to genomic instability, a hallmark of cancer. Many cancer cells exhibit elevated levels of Cdc7, and their survival is often critically dependent on its function. This has positioned Cdc7 as an attractive target for the development of novel cancer therapies.[1] Several small molecule inhibitors of Cdc7 have been developed and are in various stages of preclinical and clinical investigation.
This guide will delve into the molecular mechanisms of Cdc7 function, its regulation, and its role in health and disease. It will also provide detailed protocols for key experiments used to study Cdc7, along with tabulated quantitative data to serve as a valuable resource for researchers in the field.
The Cdc7-Dbf4 Kinase Complex: Structure and Activation
The catalytic subunit, Cdc7, is a protein of approximately 64 kDa in humans.[1] Its kinase domain contains the conserved motifs typical of serine/threonine kinases. However, Cdc7 is inactive on its own and requires binding to its regulatory subunit, Dbf4, for activation.[11]
Dbf4 is a highly unstable protein whose levels fluctuate throughout the cell cycle, peaking at the G1/S transition and remaining high through S-phase before being targeted for degradation by the Anaphase-Promoting Complex (APC) in mitosis.[4][5][7] This cell cycle-dependent expression of Dbf4 is a primary mechanism for regulating DDK activity.[5][6][8]
The crystal structure of the human Cdc7-Dbf4 complex reveals an intricate interaction where Dbf4 wraps around the Cdc7 kinase domain, stabilizing it in an active conformation.[11][12] This interaction is crucial for both ATP binding and substrate recognition by Cdc7.[11]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 4. Dbf4: The whole is greater than the sum of its parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Control of Cdc7p Kinase Activity through Regulation of Dbf4p Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dbf4-dependent kinase promotes cell cycle controlled resection of DNA double-strand breaks and repair by homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dbf4p, an Essential S Phase-Promoting Factor, Is Targeted for Degradation by the Anaphase-Promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maturation-associated Dbf4 expression is essential for mouse zygotic DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Cdc7-related kinase complex. In vitro phosphorylation of MCM by concerted actions of Cdks and Cdc7 and that of a criticial threonine residue of Cdc7 bY Cdks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of human CDC7 kinase in complex with its activator DBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
Cdc7 Inhibition and Cell Cycle Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a highly conserved serine-threonine kinase that plays a pivotal role in the regulation of eukaryotic DNA replication and cell cycle progression.[1][2] Acting in concert with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[3][4] The primary and most well-characterized function of Cdc7 is the phosphorylation of the minichromosome maintenance (MCM) protein complex (MCM2-7), a critical event for the initiation of DNA replication during the S phase.[3][5][6] Given its essential role in DNA synthesis and its frequent overexpression in various cancer types, Cdc7 has emerged as a promising target for the development of novel anticancer therapeutics.[7][8]
This technical guide provides an in-depth overview of the role of Cdc7 in cell cycle checkpoint control and the consequences of its inhibition, with a focus on the molecular mechanisms, experimental evaluation, and therapeutic implications. While this guide focuses on the general principles of Cdc7 inhibition, specific data for well-characterized inhibitors such as TAK-931 and PHA-767491 will be used as illustrative examples.
Core Concepts: Cdc7 Kinase in Cell Cycle Regulation
Cdc7's activity is tightly regulated throughout the cell cycle, peaking at the G1/S transition to ensure timely initiation of DNA replication.[2] The DDK complex phosphorylates multiple subunits of the MCM complex, primarily MCM2, which is thought to induce a conformational change that promotes the recruitment of other replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase and the unwinding of DNA at replication origins.[9][10]
Beyond its canonical role in DNA replication initiation, Cdc7 is also implicated in the DNA damage response (DDR).[3][7] In response to replication stress, Cdc7 can phosphorylate the mediator protein Claspin, which is a key step in the activation of the ATR-Chk1 checkpoint pathway.[7][11] This dual role in both initiating DNA replication and responding to replication stress makes Cdc7 a critical node in maintaining genome integrity.
Mechanism of Action of Cdc7 Inhibitors
Cdc7 inhibitors are typically small molecules that bind to the ATP-binding pocket of the Cdc7 kinase domain, preventing the phosphorylation of its substrates.[12][13] By inhibiting Cdc7, these compounds block the initiation of DNA replication, leading to an S-phase arrest.[6][12] In cancer cells, which often have compromised cell cycle checkpoints, this replication stress can lead to genomic instability and subsequent apoptosis.[14][15]
A key aspect of the therapeutic potential of Cdc7 inhibitors lies in their differential effects on normal versus cancerous cells. In normal cells, the inhibition of Cdc7 often triggers a p53-dependent checkpoint, leading to a reversible cell cycle arrest without inducing cell death.[5][14] In contrast, many cancer cells lack a functional p53 pathway and are therefore unable to mount an effective checkpoint response, making them more susceptible to the lethal effects of Cdc7 inhibition.[3][14]
Quantitative Data: Efficacy of Cdc7 Inhibitors
The potency of Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values in both enzymatic and cell-based assays. Below is a summary of reported IC50 values for the well-characterized Cdc7 inhibitor, TAK-931.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| TAK-931 | Enzymatic Assay | Cdc7/DBF4 | <0.3 | [16] |
| TAK-931 | Enzymatic Assay | CDK2/cyclin E | 6300 | [16] |
| TAK-931 | Cell-based Assay | J558 | >1000 | [17] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving Cdc7.
Caption: Cdc7 in DNA Replication Initiation.
Caption: Cdc7 in the DNA Damage Response.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Cdc7.
Principle: The assay quantifies the transfer of a radioactive phosphate from [γ-³²P]ATP to a substrate, such as a recombinant MCM2 protein, by the Cdc7/Dbf4 complex. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
Recombinant MCM2 protein (substrate)
-
Kinase assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 1 mM DTT)[10]
-
[γ-³²P]ATP
-
Test compound (e.g., this compound)
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdc7/Dbf4 complex, and the MCM2 substrate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[18]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of ³²P incorporated into the MCM2 band using a phosphorimager.
-
Calculate the IC50 value of the test compound.
Cell Viability Assay (e.g., XTT or CCK-8)
This assay determines the effect of a Cdc7 inhibitor on the proliferation and viability of cancer cells.
Principle: Metabolically active cells reduce a tetrazolium salt (XTT or WST-8 in CCK-8) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
XTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the XTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of Cdc7 inhibition on cell cycle distribution.
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI) or 7-AAD. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) or 7-AAD staining solution
-
Flow cytometer
Procedure:
-
Treat the cells with the test compound at the desired concentration for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI or 7-AAD and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.[19]
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a novel Cdc7 inhibitor.
Caption: Preclinical Evaluation of a Cdc7 Inhibitor.
Conclusion
Cdc7 kinase is a critical regulator of DNA replication and a key component of the cell cycle checkpoint machinery. Its inhibition represents a promising therapeutic strategy for the treatment of cancer, particularly in tumors with defective checkpoint mechanisms. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding of Cdc7 biology and to develop novel Cdc7-targeted therapies. The continued exploration of the intricate roles of Cdc7 in both normal and pathological cellular processes will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. Chemical Inactivation of Cdc7 Kinase in Budding Yeast Results in a Reversible Arrest That Allows Efficient Cell Synchronization Prior to Meiotic Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. Crystal structure of human CDC7 kinase in complex with its activator DBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. promega.ca [promega.ca]
- 9. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 10. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDC7 family - Creative Enzymes [creative-enzymes.com]
- 12. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Cdc7 Inhibition Reveals a p53-Dependent Replication Checkpoint That Is Defective in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 15. DSpace [researchrepository.universityofgalway.ie]
- 16. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Molecular Basis of Cdc7 Inhibition: A Technical Guide for Researchers
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the S-phase checkpoint. Its overexpression in numerous cancers has positioned it as a promising target for novel anticancer therapies. This technical guide provides an in-depth overview of the molecular basis of Cdc7 inhibition, intended for researchers, scientists, and drug development professionals. We will explore the core signaling pathways, detail the mechanisms of action of prominent inhibitors, present comparative quantitative data, and provide comprehensive experimental protocols for key assays in the field.
Introduction to Cdc7 Kinase
Cdc7 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically at the transition from G1 to S phase.[1] Its primary function is to trigger the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM2-7) complex, the catalytic core of the replicative helicase.[2][3] This phosphorylation event is essential for the recruitment of other replication factors, leading to the unwinding of DNA and the commencement of DNA synthesis.[3]
The activity of Cdc7 is tightly regulated by its association with a regulatory subunit, Dbf4 (Dumbbell forming 4) or Drf1.[4] The Cdc7-Dbf4 complex, also known as DDK (Dbf4-dependent kinase), is the active form of the enzyme.[4] Given its crucial role in DNA replication, a process fundamental to cell proliferation, Cdc7 is an attractive target for therapeutic intervention, particularly in cancer, where uncontrolled cell division is a hallmark.[5][6]
The Cdc7 Signaling Pathway
The Cdc7 signaling pathway is central to the initiation of DNA replication and the response to replication stress. A simplified representation of this pathway is illustrated below.
During the G1/S transition, the upregulation of Dbf4 by CDK2/Cyclin E facilitates the formation of the active DDK complex.[7] DDK then phosphorylates the N-terminal tails of MCM subunits, particularly MCM2, MCM4, and MCM6, which are bound to chromatin at replication origins.[8][9] This phosphorylation is a critical step for the recruitment of Cdc45 and the GINS complex to form the active CMG (Cdc45-MCM-GINS) helicase, which unwinds DNA and initiates replication.[10]
Cdc7 also plays a role in the S-phase checkpoint, a critical surveillance mechanism that responds to DNA damage or replication fork stalling.[11] In response to replication stress, the ATR kinase is activated and phosphorylates Chk1.[3] Cdc7 contributes to this pathway by phosphorylating Claspin, a mediator protein that facilitates the activation of Chk1 by ATR.[3]
Mechanisms of Cdc7 Inhibition
Cdc7 inhibitors can be broadly classified into two categories based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the Cdc7 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[12] The majority of Cdc7 inhibitors currently in development fall into this category.[13]
-
Allosteric Inhibitors: These inhibitors bind to a site on the Cdc7-Dbf4 complex that is distinct from the ATP-binding pocket.[13] This binding event induces a conformational change in the enzyme that leads to a reduction in its catalytic activity. The development of allosteric inhibitors is an area of active research, as they may offer greater selectivity compared to ATP-competitive inhibitors.[13]
Inhibition of Cdc7 leads to a failure to initiate DNA replication, causing replication stress.[5] In cancer cells, which are often more reliant on efficient DNA replication and may have compromised cell cycle checkpoints, this can lead to cell cycle arrest and ultimately, apoptosis.[5]
Quantitative Data on Cdc7 Inhibitors
The potency of Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several well-characterized Cdc7 inhibitors.
| Inhibitor | Type | Cdc7 IC50 (nM) | Other Kinase Targets (IC50, nM) | Reference(s) |
| PHA-767491 | ATP-Competitive | 10 | Cdk9 (34) | [8][14][15][16][17][18][19] |
| XL413 (BMS-863233) | ATP-Competitive | 3.4 | CK2 (215), PIM1 (42) | [4][5][12] |
| TAK-931 (Simurosertib) | ATP-Competitive | <0.3 | Highly selective | [1][20] |
| NMS-1116354 | ATP-Competitive | Low nM | Cdk9 | [9] |
| EP-05 | ATP-Competitive | 0.11 (Kd) | GSK3α (4.02) | [21] |
| Carvedilol | Allosteric | 10,240 (cellular IC50) | - | [18] |
| Dequalinium chloride | Allosteric | 2,030 (cellular IC50) | - | [18] |
| Clofoctol | Allosteric | 11,930 (cellular IC50) | - | [18] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Cdc7 inhibitors.
Cdc7 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
MCM2 peptide substrate (e.g., biotinylated peptide spanning residues 35-47 of human MCM2 with a pre-phosphorylated Ser41)[8]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and equilibrate to room temperature.
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Prepare a solution of Cdc7/Dbf4 enzyme in kinase assay buffer.
-
Prepare a solution of MCM2 substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Incubate at room temperature for 10-20 minutes.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Cdc7 kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[22]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Cell culture medium
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Incubate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add the inhibitor solutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
ATP Detection:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
DNA Fiber Assay
This technique allows for the visualization of individual DNA replication forks and can be used to assess the effects of inhibitors on replication initiation and fork progression.[11]
Materials:
-
Cells of interest
-
Cell culture medium
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Spreading Buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Fixative (e.g., 3:1 methanol:acetic acid)
-
2.5 M HCl
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-CldU (rat) and anti-IdU (mouse)
-
Secondary antibodies: anti-rat and anti-mouse conjugated to different fluorophores
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Pulse Labeling:
-
Incubate actively growing cells with medium containing CldU (e.g., 25 µM) for a defined period (e.g., 20-30 minutes).
-
Wash the cells and then incubate with medium containing IdU (e.g., 250 µM) for a similar duration.
-
-
Cell Harvesting and Spreading:
-
Harvest the cells and resuspend in PBS.
-
Mix a small volume of the cell suspension with spreading buffer on a microscope slide.
-
Tilt the slide to allow the DNA to spread down the slide.
-
Air dry and fix the DNA fibers with fixative.
-
-
Immunostaining:
-
Denature the DNA with 2.5 M HCl.
-
Block the slides with blocking buffer.
-
Incubate with primary antibodies against CldU and IdU.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Visualize the DNA fibers using a fluorescence microscope.
-
CldU and IdU tracts will appear as different colors.
-
Measure the length of the CldU and IdU tracts to determine replication fork speed.
-
The frequency of replication initiation events can also be quantified.
-
Visualizing the Drug Discovery Workflow
The discovery of novel kinase inhibitors, including those targeting Cdc7, typically follows a structured workflow.
The process begins with the identification and validation of the target kinase.[17] An appropriate assay is then developed for high-throughput screening (HTS) of large compound libraries to identify initial "hits."[17] These hits undergo a process of hit-to-lead optimization to improve their properties, resulting in a "lead compound."[17] Further medicinal chemistry efforts in lead optimization focus on enhancing potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties to yield a preclinical candidate.[17] This candidate then undergoes rigorous preclinical testing before potentially advancing to clinical trials.[17]
Conclusion
Cdc7 kinase remains a compelling target for the development of novel anticancer therapies. A thorough understanding of its molecular function, the signaling pathways it governs, and the mechanisms by which it can be inhibited is crucial for the successful development of effective and selective drugs. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field. The continued exploration of both ATP-competitive and allosteric inhibitors, coupled with a deeper understanding of the cellular responses to Cdc7 inhibition, will undoubtedly pave the way for new therapeutic strategies in oncology.
References
- 1. Dbf4 and Cdc7 proteins promote DNA replication through interactions with distinct Mcm2-7 protein subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [researchrepository.universityofgalway.ie]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dbf4: The whole is greater than the sum of its parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdc7 is an active kinase in human cancer cells undergoing replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Cdc7-IN-8 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It functions in concert with its regulatory subunit, Dbf4, to form an active complex that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the replicative helicase.[3][4] This phosphorylation event is essential for the recruitment of other replication factors and the subsequent unwinding of DNA, marking the start of S phase.[5] Due to its critical role in cell proliferation and its overexpression in various cancer types, Cdc7 has emerged as a promising target for anticancer drug development.[6][7]
Cdc7-IN-8 is a potent inhibitor of Cdc7 kinase. By targeting the activity of Cdc7, this small molecule can disrupt the initiation of DNA replication, leading to cell cycle arrest and potentially inducing apoptosis in rapidly dividing cancer cells. These application notes provide a comprehensive guide to performing dose-response curve analysis of this compound to determine its potency and efficacy in both biochemical and cellular contexts.
Signaling Pathway
The Cdc7 signaling pathway is a critical regulator of the G1/S phase transition of the cell cycle. The pathway is initiated by the formation of the active Cdc7-Dbf4 kinase complex. This complex then phosphorylates the MCM2-7 helicase, which is part of the pre-replicative complex (pre-RC) assembled at origins of replication. This phosphorylation event is a key step in the initiation of DNA replication.
Caption: The Cdc7 signaling pathway illustrating the activation of the MCM helicase and the point of inhibition by this compound.
Data Presentation
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table provides example dose-response data for known Cdc7 inhibitors, which can serve as a reference for the expected potency of novel inhibitors like this compound.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) |
| TAK-931 | Biochemical | Recombinant Cdc7/Dbf4 | <0.3[8] |
| Cellular | COLO205 | 85[8] | |
| PHA-767491 | Biochemical | Recombinant Cdc7/Dbf4 | 10 |
| Cellular | A2780 | 340 | |
| XL413 | Biochemical | Recombinant Cdc7/Dbf4 | 3.4 |
| Cellular | HCT116 | 2900 | |
| This compound | Biochemical | Recombinant Cdc7/Dbf4 | To be determined |
| Cellular | Various Cancer Cell Lines | To be determined |
Experimental Protocols
Experimental Workflow
The general workflow for determining the dose-response curve of this compound involves a series of dilutions of the compound, incubation with the kinase and substrate (in a biochemical assay) or with cells (in a cellular assay), and subsequent measurement of the activity or viability.
Caption: A generalized workflow for determining the dose-response curve and IC50 value of this compound.
Protocol 1: Biochemical Dose-Response Analysis of this compound
This protocol describes an in vitro kinase assay to determine the IC50 value of this compound against recombinant Cdc7/Dbf4 kinase. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
Kinase substrate (e.g., a synthetic peptide derived from a known Cdc7 substrate like MCM2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 1 mM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Setup:
-
Prepare a kinase reaction mixture containing the kinase assay buffer, recombinant Cdc7/Dbf4 kinase, and the kinase substrate at their optimal concentrations.
-
Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add the kinase reaction mixture to the wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for Cdc7, if known.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert the generated ADP back to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the activity of the DMSO control to 100% and the activity of a control with a high concentration of a known potent inhibitor (or no enzyme) to 0%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Dose-Response Analysis of this compound
This protocol describes a cell viability assay to determine the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., COLO 205, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)
-
Clear-bottom, white-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric assays)
-
Multichannel pipettes
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using your chosen method. For example, using the CellTiter-Glo® assay, add the reagent directly to the wells according to the manufacturer's protocol.
-
Incubate as required for signal development (e.g., 10 minutes for CellTiter-Glo®).
-
Read the luminescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (medium only).
-
Normalize the data by setting the viability of the DMSO-treated cells to 100% and the background to 0%.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the detailed characterization of the dose-response relationship of this compound. By determining the biochemical and cellular IC50 values, researchers can quantitatively assess the potency of this inhibitor and gain valuable insights into its potential as a therapeutic agent. The provided diagrams and example data serve to guide the experimental design and data interpretation process for professionals in the field of cancer research and drug development.
References
- 1. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O Cdc7 kinase where art thou? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdc7-IN-8 Treatment in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cdc7 inhibitors, with a focus on Cdc7-IN-8, for inducing apoptosis in cancer cell lines. This document outlines the mechanism of action, provides detailed protocols for key apoptosis assays, and presents quantitative data from representative Cdc7 inhibitor studies to guide experimental design and data interpretation.
Introduction to Cdc7 and Apoptosis Induction
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] It functions by phosphorylating components of the minichromosome maintenance (MCM) complex, which is essential for the firing of replication origins.[1] In many cancer cells, Cdc7 is overexpressed, making it an attractive target for anti-cancer therapies.[2][3]
Inhibition of Cdc7 kinase activity in cancer cells disrupts the onset of DNA synthesis, leading to S-phase arrest and subsequent induction of p53-independent apoptosis.[4] This selective induction of apoptosis in cancer cells, while often causing a reversible cell cycle arrest in normal cells, highlights the therapeutic potential of Cdc7 inhibitors.[5] this compound is a potent and selective inhibitor of Cdc7 kinase. Its application in apoptosis induction assays allows for the investigation of its cytotoxic effects and the elucidation of the underlying molecular mechanisms.
Mechanism of Action of Cdc7 Inhibitors in Apoptosis
Cdc7 inhibitors, including this compound, primarily function by blocking the initiation of DNA replication. This leads to replication stress, which in cancer cells, triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by Cdc7 inhibition can be monitored by several well-established assays that detect key events in the apoptotic process.
Signaling Pathway of Cdc7 Inhibition-Induced Apoptosis
Figure 1: Simplified signaling pathway of Cdc7 inhibitor-induced apoptosis.
Quantitative Data Presentation
Note: The following data is for representative Cdc7 inhibitors and may not be directly transferable to this compound. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setup.
Table 1: Induction of Apoptosis by Cdc7 Inhibitors in Various Cancer Cell Lines (Annexin V Assay)
| Cell Line | Treatment (Inhibitor) | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| PANC-1 (Pancreatic) | Cdc7 siRNA | 10 nM | 96 | 75% | [4][6] |
| Capan-1 (Pancreatic) | Cdc7 siRNA | 10 nM | 96 | 64% | [4][6] |
| KMS-18 (Myeloma) | PHA-767491 | 5 | 24 | >80% | [7][8] |
| MM1S (Myeloma) | PHA-767491 | 5 | 24 | >80% | [7][8] |
| Human BJ fibroblasts | XL-413 | 10 | 72 | ~5% (Early), ~5% (Late) | [9] |
| HMEC (Mammary) | XL-413 | 10 | 72 | ~10% (Early), ~10% (Late) | [9] |
| MCF10A (Mammary) | XL-413 | 10 | 72 | ~5% (Early), ~10% (Late) | [9] |
Table 2: Caspase-3/7 Activity Induced by Cdc7 Inhibitors
| Cell Line | Treatment (Inhibitor) | Concentration (µM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity | Reference |
| Colo-205 (Colon) | XL413 | 5 | 24 | ~4-fold | [2][10] |
| HCC1954 (Breast) | PHA-767491 | 5 | 24 | ~3.5-fold | [2][10] |
| A549 (Lung) | Cdc7 siRNA | Not specified | 72-96 | Significant increase | [5] |
| HCC1954 (Breast) | PKR inhibitor | 5 | 24 | ~12-fold | [2] |
Experimental Protocols
The following are detailed protocols for the most common assays used to quantify apoptosis induced by this compound.
Experimental Workflow for Apoptosis Assessment
Figure 2: General experimental workflow for assessing apoptosis.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound and untreated control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time points. Include an untreated control.
-
Harvest cells (for adherent cells, use a gentle detachment method like trypsinization, and collect the supernatant containing floating cells).
-
Wash cells once with cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric Plate-Based Assay)
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cells cultured and treated in a 96-well plate (white or black, clear bottom)
-
Caspase-3/7 reagent (containing a fluorogenic substrate like DEVD-AMC)
-
Lysis buffer (if required by the kit)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations and for various durations. Include untreated and positive controls (e.g., staurosporine).
-
-
Assay:
-
Equilibrate the plate and caspase reagent to room temperature.
-
Add the Caspase-3/7 reagent directly to each well (typically an equal volume to the culture medium).
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Calculate the fold change in caspase-3/7 activity relative to the untreated control.
-
Protocol 3: Western Blotting for Cleaved PARP and Cleaved Caspase-3
This method detects the cleavage of key apoptotic proteins, providing biochemical evidence of apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest and wash cells with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities. An increase in the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates apoptosis. Normalize to the loading control for quantitative comparison.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Cdc7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and is essential for the G1/S phase transition in the cell cycle.[1][2] Its overexpression is a common feature in a wide range of human cancers, correlating with poor clinical prognosis, which makes it an attractive target for the development of novel anticancer therapies.[3][4] The inhibition of Cdc7 has been shown to induce apoptosis in cancer cells, often with minimal effects on normal cells, highlighting its therapeutic potential.[4][5]
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize novel inhibitors of Cdc7 kinase. The protocols cover both biochemical and cell-based assays suitable for primary screening of large compound libraries and subsequent secondary assays for hit validation and characterization.
Cdc7 Signaling Pathway
Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[6] The primary substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex (pre-RC).[2][7] Phosphorylation of the MCM complex by Cdc7 is a crucial step for the initiation of DNA replication.[7][8] The pathway is tightly regulated and interconnected with other cell cycle kinases, such as cyclin-dependent kinases (CDKs).[1][9]
Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.
High-Throughput Screening Workflow
The identification of novel Cdc7 inhibitors typically follows a multi-step process, beginning with a primary high-throughput screen of a large compound library. Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Caption: High-Throughput Screening Workflow for Cdc7 Inhibitors.
Quantitative Data of Known Cdc7 Inhibitors
Several small molecule inhibitors of Cdc7 have been developed and characterized. The following table summarizes the inhibitory potency of some well-known Cdc7 inhibitors.
| Compound Name | Type of Assay | Target/Cell Line | IC50 (nM) | Reference(s) |
| Simurosertib (TAK-931) | Biochemical Kinase Assay | Cdc7 | <0.3 | [10] |
| Cell-Based (pMCM2) | COLO205 cells | 10 - 100 | [11] | |
| XL413 | Biochemical Kinase Assay | Cdc7 | 3.4 | [10] |
| Cell Proliferation | Colo-205 cells | 1100 | [6] | |
| PHA-767491 | Biochemical Kinase Assay | Cdc7 | 10 | [5][6] |
| Cell Proliferation | Multiple | ~3140 | [6] | |
| Compound #3 | Biochemical Kinase Assay | Cdc7 | 2 | [5] |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Biochemical Kinase Assay
This protocol describes a generic, fluorescence-based biochemical assay to measure the kinase activity of Cdc7. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
MCM2 peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Test compounds dissolved in DMSO
-
384-well plates (low-volume, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the kinase reaction mixture by adding Cdc7/Dbf4 kinase and MCM2 peptide substrate to the assay buffer.
-
Dispense a small volume (e.g., 25 nL) of test compounds or DMSO (control) into the wells of a 384-well plate.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km for Cdc7.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the generated ADP by adding the ADP detection reagent (e.g., ADP-Glo™ Reagent) according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate as recommended (e.g., 30 minutes).
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: Secondary Assay - Cell-Based Proliferation Assay
This protocol is for a secondary assay to evaluate the effect of hit compounds on the proliferation of cancer cells that overexpress Cdc7.
Materials:
-
Cancer cell line known to overexpress Cdc7 (e.g., COLO205, A427, MV-4-11).[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well or 384-well clear-bottom, white plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cancer cells in 96-well or 384-well plates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the hit compounds in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the compounds. Include wells with DMSO as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the compound concentration and determine the EC50 value for each active compound.
Protocol 3: Target Engagement - Western Blot for MCM2 Phosphorylation
This protocol confirms that the inhibitory effect of the compounds is due to the inhibition of Cdc7 kinase activity within the cell by measuring the phosphorylation of its downstream target, MCM2.[4][11]
Materials:
-
Cancer cell line (e.g., COLO205)
-
Complete cell culture medium
-
Hit compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-total-MCM2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the hit compounds or DMSO for a defined period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-MCM2 and then anti-GAPDH antibodies to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of MCM2 phosphorylation.
References
- 1. Small-molecule Articles | Smolecule [smolecule.com]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdc7-IN-8 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response. Its overexpression in various cancers has made it a promising target for anticancer therapies. Cdc7-IN-8 is a potent and selective inhibitor of Cdc7 kinase. Preclinical studies have demonstrated that the combination of Cdc7 inhibition with traditional chemotherapy agents can lead to synergistic anti-tumor effects. This document provides detailed application notes and protocols for investigating the combination of this compound with various chemotherapy agents in cancer cell lines.
These guidelines are intended to provide a framework for research and development. All experimental procedures should be performed in accordance with institutional and national guidelines.
Mechanism of Action: Synergistic Effects
This compound, when used in combination with DNA-damaging chemotherapy agents, enhances their cytotoxic effects through a multi-faceted mechanism. By inhibiting Cdc7, this compound prevents the initiation of DNA replication and can lead to replication stress.[1] When combined with chemotherapy drugs that induce DNA damage, this replication stress is amplified, leading to an accumulation of DNA damage and overwhelming the cancer cells' repair mechanisms. This synergistic interaction ultimately results in cell cycle arrest, primarily at the G1/S phase, and induction of apoptosis.[1] Furthermore, Cdc7 inhibition has been shown to suppress homologous recombination repair, a key pathway for repairing DNA double-strand breaks induced by many chemotherapeutic agents, further sensitizing cancer cells to these drugs.[2][3]
Data Presentation
The following tables summarize quantitative data from studies on Cdc7 inhibitors, which are expected to have similar synergistic effects as this compound, in combination with various chemotherapy agents.
Table 1: Synergistic Effects of Cdc7 Inhibition with Cisplatin and Etoposide in Chemo-resistant Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Treatment | IC50 (μM) | Combination Index (CI)* | Reference |
| H69-AR (Cisplatin-resistant) | Cisplatin | 15.6 | - | [1] |
| H69-AR | Cisplatin + XL413 (50 μM) | 8.2 | < 1 (Synergistic) | [1] |
| H446-DDP (Cisplatin-resistant) | Cisplatin | 28.4 | - | [1] |
| H446-DDP | Cisplatin + XL413 (80 μM) | 12.1 | < 1 (Synergistic) | [1] |
| H69-AR | Etoposide | 1.8 | - | [1] |
| H69-AR | Etoposide + XL413 (50 μM) | 0.7 | < 1 (Synergistic) | [1] |
| H446-DDP | Etoposide | 3.2 | - | [1] |
| H446-DDP | Etoposide + XL413 (80 μM) | 1.3 | < 1 (Synergistic) | [1] |
*A Combination Index (CI) of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of Cdc7 Inhibition on Chemotherapy-Induced Apoptosis in Esophageal Squamous Cell Carcinoma (ESCC) Cells
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| KYSE150 | Control | 6.9% | [4] |
| KYSE150 | siCDC7 | 16.8% | [4] |
| KYSE150 | siCDC7 + PHA-767491 | 25.5% | [4] |
| KYSE150 | Cisplatin | 15.2% | [4] |
| KYSE150 | Cisplatin + siCDC7 | 35.8% | [4] |
| KYSE150 | 5-FU | 12.7% | [4] |
| KYSE150 | 5-FU + siCDC7 | 28.9% | [4] |
Mandatory Visualizations
Caption: Signaling pathway of this compound and chemotherapy synergy.
Caption: Experimental workflow for cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Gemcitabine, Paclitaxel)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO or solubilization buffer for MTT
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. Treat the cells with:
-
This compound alone
-
Chemotherapy agent alone
-
Combination of this compound and the chemotherapy agent at various concentration ratios.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using software like CompuSyn to assess synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination as described in the cell viability assay protocol. Incubate for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the combination treatment on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapy agent
-
6-well plates
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy, particularly in chemo-resistant tumors. The protocols outlined in this document provide a robust framework for the preclinical evaluation of these combination therapies. Careful execution of these experiments and thorough data analysis are crucial for advancing our understanding of the synergistic potential of Cdc7 inhibition in cancer treatment.
References
- 1. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdc7-IN-8 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdc7 kinase inhibitor, Cdc7-IN-8.
Quick Reference Data
| Parameter | Data |
| Molecular Formula | C₁₉H₂₁N₅O₂ |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 2606780-38-3 |
Cdc7 Signaling Pathway and Inhibitor Action
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7). This phosphorylation is a key step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis.[1] Inhibition of Cdc7 kinase activity prevents the firing of replication origins, leading to S-phase arrest and, in cancer cells, can induce apoptosis.[1][2]
Solubility and Stock Solution Preparation
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, preparing a high-concentration stock solution in DMSO is the recommended starting point.
Q2: I am having trouble dissolving the compound. What should I do?
A2: If you encounter solubility issues, you can try the following:
-
Warming: Gently warm the solution to 37°C for a short period.
-
Vortexing: Vortex the solution for several minutes.
-
Sonication: Use a sonicator bath to aid dissolution.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions as it is likely to have poor aqueous solubility. Prepare a concentrated stock solution in DMSO first, and then dilute this stock into your aqueous buffer or media for your final experimental concentration.
Experimental Protocol: Preparation of a 10 mM Stock Solution
Materials:
-
This compound powder (MW: 351.4 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.514 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Solubility Data Summary
| Solvent | Solubility | Notes |
| DMSO | Data not available, but reported to be soluble. A 10 mM stock solution is a common starting point. | The maximum solubility has not been publicly reported. It is recommended to perform a solubility test for concentrations higher than 10 mM. |
| Ethanol | Data not available. | Likely to have lower solubility than in DMSO. Test in a small volume before preparing a large stock. |
| Water | Expected to be poorly soluble. | Not recommended as a primary solvent. |
| PBS | Expected to be poorly soluble. | Not recommended as a primary solvent. |
Stability and Storage
Frequently Asked Questions (FAQs)
Q4: How should I store the solid compound?
A4: The solid powder of this compound should be stored at -20°C, protected from light and moisture.
Q5: How stable is the DMSO stock solution?
A5: When stored properly at -20°C or -80°C in tightly sealed, light-protected aliquots, the DMSO stock solution should be stable for several months. Avoid repeated freeze-thaw cycles. For best results, use freshly prepared stock solutions or thaw a new aliquot for each experiment.
Q6: How stable is this compound in cell culture media?
A6: The stability of this compound in cell culture media at 37°C has not been specifically reported. As with many small molecule inhibitors, there may be some degradation over longer incubation periods. It is advisable to:
-
Prepare fresh working solutions from the DMSO stock for each experiment.
-
For long-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared inhibitor-containing media at regular intervals.
Storage Conditions Summary
| Form | Storage Temperature | Shelf Life | Special Conditions |
| Solid Powder | -20°C | At least 1 year | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | At least 3-6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Troubleshooting Common Experimental Issues
Frequently Asked Questions (FAQs)
Q7: I observed precipitation in my cell culture plate after adding this compound. What could be the cause?
A7: Precipitation in the final working solution can be due to several factors:
-
Poor aqueous solubility: The final concentration of this compound in the aqueous medium may have exceeded its solubility limit.
-
High final DMSO concentration: While DMSO aids in initial dissolution, high final concentrations in your culture media can be toxic to cells and can also cause precipitation of media components.
-
Interaction with media components: Some small molecules can interact with proteins or salts in the serum or media, leading to precipitation.
Q8: How can I avoid precipitation in my experiments?
A8: To prevent precipitation:
-
Ensure the final DMSO concentration in your cell culture medium is low, typically ≤ 0.5%.
-
When diluting the DMSO stock into your aqueous buffer or media, add the stock solution dropwise while vortexing or gently mixing the media to ensure rapid and even distribution.
-
Perform a serial dilution of your stock solution in the media to reach the final desired concentration.
-
If precipitation persists, you may need to lower the final experimental concentration of this compound.
Experimental Workflow: Troubleshooting Precipitation
General Protocol for a Cell-Based Assay
This is a general guideline for using this compound in a cell-based assay. Specific cell lines, seeding densities, and incubation times should be optimized for your particular experimental setup.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound 10 mM stock solution in DMSO
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for proliferation, apoptosis, or cell cycle analysis)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve your desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Important: Prepare a vehicle control by adding the same final concentration of DMSO to the medium as is present in your highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: After the incubation period, perform your desired downstream analysis (e.g., CCK-8 for proliferation, Annexin V/PI staining for apoptosis, or flow cytometry for cell cycle analysis).
Experimental Workflow: Cell-Based Assay
References
- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of Cdc7-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdc7 kinase inhibitor, Cdc7-IN-8. The information is designed to help identify and understand potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating components of the minichromosome maintenance (MCM) protein complex.[2][3] Inhibition of Cdc7 is intended to arrest the cell cycle and is a therapeutic strategy being explored for cancer treatment.[4]
Q2: I'm observing a phenotype that isn't consistent with Cdc7 inhibition alone. What could be the cause?
A2: Unexpected phenotypes can arise from off-target effects of the inhibitor. Many kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, can interact with other kinases or proteins in the cell.[5] For example, some Cdc7 inhibitors, like PHA-767491, are known to have off-target activity against Cyclin-Dependent Kinase 9 (CDK9), which can lead to broader effects on transcription and cell cycle progression.[6][7][8] It is also possible that the observed phenotype is a downstream consequence of replication stress induced by Cdc7 inhibition, which can activate DNA damage response pathways.[9]
Q3: How can I determine if this compound is engaging its target in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context.[10] This technique assesses the thermal stability of a protein in the presence of a ligand. If this compound binds to Cdc7 in cells, it will typically increase the thermal stability of the kinase. Another approach is to measure the phosphorylation of known Cdc7 substrates, such as MCM2, which should decrease upon treatment with an effective inhibitor.[11]
Q4: What are the most common experimental approaches to identify the off-targets of this compound?
A4: The most common and robust methods for identifying off-target effects of kinase inhibitors include:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity.[7]
-
Chemical Proteomics: This approach uses affinity-based methods to pull down proteins that bind to the inhibitor from cell lysates, which are then identified by mass spectrometry.
-
Phosphoproteomics: This technique can identify downstream effects of off-target inhibition by quantifying changes in protein phosphorylation across the proteome after inhibitor treatment.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Greater cytotoxicity than expected in cancer cell lines. | Potent off-target effects on kinases essential for cell viability. For example, some Cdc7 inhibitors also inhibit CDKs.[7] | Perform a kinome-wide selectivity screen to identify potential off-target kinases. Validate key off-targets with specific siRNAs or more selective inhibitors to see if the phenotype is replicated. |
| Unexpected cell cycle arrest at G2/M phase instead of S-phase. | Off-target inhibition of kinases involved in G2/M progression. Alternatively, prolonged S-phase arrest due to Cdc7 inhibition can trigger a G2/M checkpoint. Overexpression of Cdc7/Dbf4 has been shown to cause a G2/M arrest.[1] | Analyze the phosphorylation status of key G2/M regulators (e.g., CDK1, Cyclin B1). Perform time-course experiments to distinguish between a direct G2/M block and a delayed effect of S-phase disruption. |
| Induction of a senescence-like phenotype. | Prolonged cell cycle arrest due to Cdc7 inhibition can lead to a senescent-like state in some cell types.[13] | Stain for senescence markers such as senescence-associated β-galactosidase. Analyze the expression of cell cycle inhibitors like p21 and p16. |
| No effect on cell proliferation in a specific cell line. | The cell line may have intrinsic resistance mechanisms or a p53-dependent checkpoint that allows for reversible cell cycle arrest instead of apoptosis upon Cdc7 inhibition.[14] | Check the p53 status of your cell line. Compare the effects of this compound in p53 wild-type and p53-deficient cell lines. |
| Inconsistent results between biochemical and cellular assays. | Poor cell permeability of the compound, active efflux from the cells, or rapid metabolism of the inhibitor. | Perform a CETSA to confirm target engagement in your cellular model. Measure the intracellular concentration of the compound if possible. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile for a Cdc7 Inhibitor
Disclaimer: The following data is illustrative and based on the known off-targets of the dual Cdc7/CDK9 inhibitor PHA-767491, as specific quantitative kinome-wide data for this compound is not publicly available. This table is intended to provide a representative example of a kinase inhibitor selectivity profile.
| Target | IC50 (nM) | Biological Process |
| Cdc7 (On-Target) | 10 | DNA Replication Initiation |
| CDK9 (Off-Target) | 34 | Transcriptional Regulation |
| CDK2 (Off-Target) | >100 | Cell Cycle Progression |
| GSK-3β (Off-Target) | >100 | Multiple Signaling Pathways |
Data derived from studies on PHA-767491.[6][8]
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM.
-
Kinase Panel: Utilize a commercial kinome screening service that offers a broad panel of active human kinases (e.g., Eurofins, Reaction Biology).
-
Assay Principle: The assay typically measures the remaining kinase activity after incubation with the inhibitor. This is often done using a radiometric assay (³³P-ATP) or a fluorescence/luminescence-based assay that detects ATP consumption.
-
Data Analysis: The percentage of remaining kinase activity is calculated for each kinase in the panel. Results are often presented as a percentage of inhibition at a fixed concentration or as IC50 values for kinases that are significantly inhibited.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target(s) in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour).
-
Heat Shock: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (Cdc7) and any suspected off-targets in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Chemical Proteomics for Off-Target Identification
Objective: To identify proteins that directly bind to this compound in a cellular context.
Methodology:
-
Probe Synthesis (if applicable): For some chemical proteomics approaches, the inhibitor is modified with a tag (e.g., biotin or a clickable alkyne group) to facilitate pulldown.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Affinity Pulldown:
-
If using a tagged inhibitor, incubate the lysate with the tagged compound, followed by capture on streptavidin or azide-modified beads.
-
Alternatively, immobilize the untagged inhibitor on beads and incubate with the lysate.
-
-
Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with an excess of free, untagged this compound before the pulldown.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the pulldown sample compared to the control and are competed off by the free inhibitor. These are high-confidence off-targets.
Visualizations
References
- 1. High levels of Cdc7 and Dbf4 proteins can arrest cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 10. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Cdc7 Inhibition Reveals a p53-Dependent Replication Checkpoint That Is Defective in Cancer Cells | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Cdc7-IN-8 Concentration
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the experimental concentration of Cdc7-IN-8, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the serine/threonine kinase Cdc7. Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-Dependent Kinase (DDK), which is essential for initiating DNA replication.[1][2] DDK's primary substrate is the Minichromosome Maintenance (MCM) complex component MCM2.[3][4] By phosphorylating MCM2, DDK triggers the recruitment of other replication factors to form the active replicative helicase, which unwinds DNA at replication origins.[5][6] Cdc7 inhibitors are typically ATP-competitive, binding to the kinase's active site to block this critical phosphorylation event, thereby preventing the initiation of DNA synthesis and causing cells to arrest in S-phase.[1][3][7] This disruption of DNA replication can selectively induce apoptosis in cancer cells, which are often highly dependent on Cdc7 activity.[8][9]
Q2: How do I dissolve and store this compound?
A2: Based on data for structurally related Cdc7 inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (DMSO).[10][11] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. For storage, the solid powder should be kept at -20°C for long-term stability.[11] The DMSO stock solution should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[10] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium, ensuring the final DMSO concentration in your experiment does not exceed a non-toxic level (typically ≤0.1%).
Q3: What is a good starting concentration for my in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. For potent Cdc7 inhibitors like the related compound TAK-931 (enzymatic IC₅₀ <0.3 nM), cellular effects can be seen at low nanomolar concentrations.[3] A common strategy is to perform a dose-response experiment across a wide logarithmic range, for example, from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC₅₀) for your specific system.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct method to confirm target engagement is to measure the phosphorylation status of Cdc7's primary substrate, MCM2. A significant reduction in phosphorylated MCM2 (p-MCM2) at key sites like Serine 40 (Ser40) or Serine 108 (Ser108) is a reliable biomarker of Cdc7 inhibition.[3][12][13] This can be assessed via Western blotting using phospho-specific antibodies. A short treatment duration (e.g., 4-8 hours) is often sufficient to observe changes in p-MCM2 levels.[3]
Q5: What are the expected downstream cellular effects of Cdc7 inhibition?
A5: Beyond reducing p-MCM2 levels, inhibiting Cdc7 prevents the initiation of DNA replication, leading to replication stress and a delay or arrest in the S-phase of the cell cycle.[3][14] This can be quantified using flow cytometry analysis of DNA content (e.g., with propidium iodide staining).[13] Prolonged inhibition (e.g., 24-72 hours) typically results in decreased cell proliferation and viability, which can be measured using assays like MTT, XTT, or CellTiter-Glo®.[13][15] In many cancer cell lines, this ultimately leads to apoptosis.[1]
Data Summary Tables
Table 1: General Properties and Handling of this compound
| Property | Recommendation | Source |
| Target | Cell Division Cycle 7 (Cdc7) Kinase | [1][9] |
| Solvent | DMSO | [10][11] |
| Stock Solution | 10-50 mM in anhydrous DMSO | N/A |
| Storage | Powder: -20°C; Stock Solution: -80°C in aliquots | [10][11] |
| Final DMSO Conc. | Keep below 0.1% in final culture medium to avoid solvent toxicity | N/A |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experimental Endpoint | Typical Concentration Range | Typical Duration |
| Target Engagement (p-MCM2) | 10 nM - 1 µM | 4 - 8 hours |
| Cell Cycle Analysis (S-Phase Arrest) | 10 nM - 5 µM | 24 hours |
| Cell Viability (IC₅₀ Determination) | 1 nM - 10 µM | 48 - 72 hours |
Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each cell line and assay.
Visualized Guides and Workflows
Troubleshooting Guide
Table 3: Common Experimental Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect (no change in p-MCM2 or cell viability) | 1. Concentration too low: The IC₅₀ for your cell line is higher than the concentrations tested. 2. Treatment time too short: Insufficient time for the inhibitor to induce a downstream effect (especially for viability). 3. Compound inactivity: The inhibitor may have degraded due to improper storage or handling. 4. Cell line resistance: The cell line may have intrinsic resistance mechanisms. | 1. Test a higher range of concentrations (e.g., up to 20 µM). 2. For viability assays, increase incubation time to 72 hours or longer.[15] For p-MCM2, 4 hours should be sufficient.[3] 3. Use a fresh aliquot of the inhibitor from proper storage. Confirm activity in a sensitive, positive control cell line if available. 4. Verify Cdc7 expression in your cell line. Consider using a different, more sensitive cell line to confirm the compound's activity. |
| High toxicity observed even at low concentrations | 1. High cell line sensitivity: Your cells are particularly dependent on the Cdc7 pathway. 2. Solvent toxicity: Final DMSO concentration is too high. 3. Off-target effects: Although selective, off-target activity is always possible at higher concentrations. | 1. This may be the expected result. Lower the concentration range in your dose-response curve to accurately define the IC₅₀. 2. Ensure the final DMSO concentration is ≤0.1%. Include a "vehicle only" control (medium + highest DMSO concentration) to measure solvent effect. 3. Perform target engagement studies (p-MCM2 Western blot) to confirm the effect is occurring at concentrations consistent with on-target activity. |
| Results are not reproducible | 1. Inconsistent cell conditions: Variations in cell passage number, seeding density, or confluency at the time of treatment. 2. Inhibitor preparation: Inconsistent serial dilutions or instability of diluted compound in media. 3. Assay variability: Inconsistent incubation times or variability in reagent addition/detection. | 1. Use cells within a consistent, low passage number range. Ensure uniform cell seeding and treat cells at a consistent confluency (e.g., 50-70%).[16] 2. Always prepare fresh dilutions from a frozen stock for each experiment. Vortex dilutions thoroughly. 3. Use a multichannel pipette for reagent addition to minimize timing differences across the plate. Ensure the plate reader is properly calibrated. |
Detailed Experimental Protocols
Protocol 1: Determination of IC₅₀ using a Cell Viability Assay (e.g., MTT)
This protocol outlines the measurement of cell viability in response to a range of this compound concentrations to determine the IC₅₀ value.
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (490-570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[15]
-
Inhibitor Dilution: Prepare serial dilutions of this compound in complete growth medium. For a top concentration of 10 µM, you might prepare 2X working solutions for a 1:2 serial dilution series (20 µM, 10 µM, 5 µM, etc.). Include a "vehicle control" containing the same concentration of DMSO as the highest drug concentration and a "no treatment" control with medium only.
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions and controls to the appropriate wells. It is recommended to perform each concentration in triplicate.[15]
-
Incubation: Return the plate to the incubator for the desired treatment period (typically 72 hours for viability).
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[15]
-
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data by setting the vehicle control as 100% viability and a "no cell" blank as 0%.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration that causes 50% inhibition of cell viability.[17]
-
Protocol 2: Confirmation of Target Engagement via Western Blot for p-MCM2
This protocol verifies that this compound inhibits its target by detecting a decrease in MCM2 phosphorylation.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-MCM2 (Ser40 or Ser108), Mouse anti-total MCM2, Mouse anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to ~70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 4-8 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-MCM2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading and total protein levels, the membrane can be stripped and re-probed for total MCM2 and a loading control like GAPDH. A decrease in the p-MCM2/total MCM2 ratio with increasing inhibitor concentration confirms on-target activity.[13]
References
- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. TIMELESS Suppresses the Accumulation of Aberrant CDC45·MCM2-7·GINS Replicative Helicase Complexes on Human Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 9. CDC7 cell division cycle 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Cdc7-IN-7 | CDK | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 17. courses.edx.org [courses.edx.org]
- 18. pdf.antibodies-online.com [pdf.antibodies-online.com]
Technical Support Center: Troubleshooting Cdc7-IN-8 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdc7-IN-8 in in vitro assays. The information is tailored for scientists and drug development professionals working with Cdc7 kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound inhibitor shows lower than expected potency (high IC50 value) in my kinase assay. What are the possible causes and solutions?
A1: Several factors can contribute to a perceived decrease in inhibitor potency. Here's a systematic approach to troubleshooting this issue:
-
Inhibitor Integrity and Handling:
-
Solution: Ensure proper storage of this compound (typically at -20°C or -80°C, desiccated). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. Confirm the inhibitor's solubility in your assay buffer; precipitation will reduce its effective concentration.
-
-
Assay Conditions:
-
High ATP Concentration: this compound is an ATP-competitive inhibitor.[1] If the ATP concentration in your assay is significantly higher than the Km of Cdc7 for ATP, it can compete with the inhibitor, leading to a higher apparent IC50.
-
Solution: Determine the Km of your Cdc7 enzyme for ATP and use an ATP concentration at or near this value for your inhibition assays.[2]
-
-
High Enzyme Concentration: An excessive concentration of Cdc7 kinase can lead to rapid substrate turnover, making it difficult to accurately measure inhibition.
-
Solution: Perform an enzyme titration to determine the optimal Cdc7 concentration that results in a linear reaction rate over the desired time course.[3]
-
-
-
Reagent Quality:
-
Inactive Enzyme: The Cdc7/Dbf4 kinase complex may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme and verify its activity using a known potent Cdc7 inhibitor, such as Staurosporine, as a positive control.[4]
-
-
Substrate Issues: The substrate (e.g., MCM2 peptide or protein) may be degraded or modified.
-
Solution: Verify the integrity of your substrate using methods like SDS-PAGE. If using a peptide substrate, ensure its purity.
-
-
Troubleshooting Workflow for Low Inhibitor Potency
References
Technical Support Center: Overcoming Resistance to Cdc7 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cdc7 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to our Cdc7 inhibitor. What are the common mechanisms of resistance?
A1: Resistance to Cdc7 inhibitors can arise from various molecular mechanisms. A primary mechanism is the reactivation of downstream signaling pathways that bypass the effects of Cdc7 inhibition. For instance, in BRAF V600E-mutant melanoma, persistent expression of Cdc7 and prolonged activity of its substrate MCM2 can contribute to resistance against BRAF inhibitors like Vemurafenib.[1] Additionally, cancer cells can develop resistance by upregulating alternative pathways to cope with the induced replication stress.
Q2: How can I overcome resistance to a Cdc7 inhibitor in my experimental model?
A2: A promising strategy to overcome resistance is the use of combination therapies. Research has shown that combining Cdc7 inhibitors with other anti-cancer agents can have synergistic effects, re-sensitizing resistant cells.[2][3][4][5]
Q3: What are some effective combination therapies to overcome Cdc7 inhibitor resistance?
A3: Several combination strategies have proven effective in preclinical models:
-
Chemotherapy: Combining Cdc7 inhibitors with DNA-damaging agents like cisplatin and etoposide has shown synergistic effects in chemo-resistant small-cell lung cancer (SCLC) cells.[2][6] This combination can induce G1/S phase arrest and increase apoptosis.[2]
-
PARP Inhibitors: In ovarian cancer models resistant to PARP inhibitors, the addition of a Cdc7 inhibitor can synergistically induce DNA damage and replication stress, leading to enhanced anti-tumor immunity.[4]
-
ATR/CHK1 Inhibitors: For cancer cells resistant to ATR or CHK1 inhibitors, pre-treatment with a Cdc7 inhibitor can induce significant DNA replication stress, leading to a synergistic anti-cancer effect.[7][8] This is particularly effective in liver cancer cells.[7]
-
EGFR Inhibitors: In triple-negative breast cancer (TNBC) cell lines resistant to EGFR-tyrosine kinase inhibitors (TKIs), a dual Cdc7/CDK9 inhibitor (PHA-767491) has been shown to synergize with EGFR-TKIs like lapatinib, erlotinib, and gefitinib.[5] This combination leads to reduced cell proliferation, apoptosis, and G2/M cell cycle arrest.[5]
-
BCL2 Inhibitors: The Cdc7 inhibitor monzosertib has demonstrated synergistic antitumor effects when combined with the BCL2 inhibitor venetoclax in acute myeloid leukemia (AML) models.[9]
Troubleshooting Guides
Problem: Decreased efficacy of Cdc7 inhibitor over time in my cell culture model.
Possible Cause: Acquired resistance through upregulation of compensatory signaling pathways.
Suggested Solution:
-
Confirm Target Engagement: First, verify that your Cdc7 inhibitor is still effectively inhibiting its target. Perform a Western blot to assess the phosphorylation status of MCM2 (a direct substrate of Cdc7).[2][10][11][12] A decrease in phosphorylated MCM2 (p-MCM2) indicates successful target engagement.
-
Evaluate Combination Therapies: Based on the cancer type you are studying, consider introducing a second agent. The table below summarizes effective combinations.
-
Perform Synergy Assays: To determine the optimal combination and concentrations, conduct cell viability assays (e.g., CCK-8 or CTG) with a matrix of concentrations for both the Cdc7 inhibitor and the combination drug. Calculate the Combination Index (CI) to quantify synergy.[9]
Quantitative Data Summary
Table 1: Synergistic Effects of Cdc7 Inhibitors in Combination Therapies
| Cancer Type | Cdc7 Inhibitor | Combination Agent | Effect on IC50 / Cell Viability | Reference |
| Chemo-resistant SCLC | XL413 | Cisplatin (DDP) | Significantly reduced the IC50 of DDP in H69-AR and H446-DDP cells.[2] | [2] |
| Chemo-resistant SCLC | XL413 | Etoposide (VP16) | Significantly reduced the IC50 of VP16 in resistant SCLC cell lines.[2] | [2] |
| Vemurafenib-resistant Melanoma | TAK-931 | Vemurafenib | Sensitized resistant cells to Vemurafenib and reduced colony formation.[1] | [1] |
| ATR/CHK1 inhibitor-resistant Liver Cancer | XL413 | AZD6738 (ATR inhibitor) | Synergistic reduction in cell proliferation and induction of apoptosis.[7] | [7] |
| ATR/CHK1 inhibitor-resistant Liver Cancer | XL413 | MK-8776 (CHK1 inhibitor) | Synergistic reduction in cell proliferation and induction of apoptosis.[7] | [7] |
| Ovarian Cancer | XL413 | Olaparib (PARP inhibitor) | Synergistically enhanced anti-tumor efficacy.[4] | [4] |
| Triple-Negative Breast Cancer | PHA-767491 | Lapatinib (EGFR-TKI) | Synergistic reduction in cell proliferation.[5] | [5] |
| Acute Myeloid Leukemia (AML) | Monzosertib | Venetoclax (BCL2 inhibitor) | Significant synergistic antiproliferative effects.[9] | [9] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-MCM2
This protocol is to assess the pharmacodynamic effect of a Cdc7 inhibitor by measuring the phosphorylation of its substrate, MCM2.[2][11][12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41), anti-total MCM2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with the Cdc7 inhibitor at various concentrations and time points.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 2: Cell Viability Assay for Synergy Analysis
This protocol describes how to assess the synergistic effect of a Cdc7 inhibitor with another drug using a cell viability assay.
Materials:
-
96-well plates.
-
Cancer cell line of interest.
-
Cdc7 inhibitor and combination drug.
-
Cell viability reagent (e.g., CCK-8 or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Create a dose-response matrix by treating the cells with serial dilutions of the Cdc7 inhibitor alone, the combination drug alone, and the two drugs in combination at fixed ratios.
-
Include untreated cells as a control.
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of Cdc7 inhibitors on cell cycle distribution.[2][13]
Materials:
-
6-well plates.
-
Cdc7 inhibitor.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold).
-
Propidium iodide (PI) staining solution with RNase A.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with the Cdc7 inhibitor.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in G1, S, and G2/M phases.[13]
Visualizations
References
- 1. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of Cdc7/Dbf4 kinase activity affects specific phosphorylation sites on MCM2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Cdc7 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdc7 inhibitors. Our goal is to help you navigate common experimental challenges and improve the selectivity and interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most current Cdc7 inhibitors, and what are the main challenges related to their selectivity?
A1: Most current Cdc7 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase to prevent its activity.[1][2][3] The primary challenge with this approach is the high degree of conservation in the ATP-binding site across the human kinome.[1][3] This can lead to off-target effects, where the inhibitor binds to and inhibits other kinases, potentially confounding experimental results and leading to toxicity.[1][3][4] For example, the well-studied inhibitor PHA-767491 has been shown to have off-target activity against CDK9.[3][5][6]
Q2: How can I improve the selectivity of my Cdc7 inhibitor experiments?
A2: Improving selectivity involves several strategies. One approach is to develop non-ATP-competitive inhibitors, such as allosteric modulators or compounds that disrupt the interaction between Cdc7 and its activator, Dbf4.[1][3] As allosteric sites are less conserved, these inhibitors are expected to be more selective.[1] For existing ATP-competitive inhibitors, it is crucial to perform comprehensive kinase profiling to understand their off-target activities. Additionally, using cellular assays to confirm on-target and off-target engagement is essential for interpreting your results accurately.
Q3: What are the key signaling pathways involving Cdc7 that I should be aware of?
A3: Cdc7, in complex with its regulatory subunit Dbf4 (forming the DDK complex), is a crucial serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[7][8][9] Its primary function is to phosphorylate the minichromosome maintenance (MCM) 2-7 complex, which is a key step in activating the replicative helicase at the G1/S transition.[8][10][11] Cdc7 is also involved in the DNA damage response and checkpoint control, where it can phosphorylate other substrates to help cells cope with replication stress.[7][9][11]
Q4: What are some known off-target effects of commonly used Cdc7 inhibitors?
A4: A well-documented example is PHA-767491, which inhibits both Cdc7 and Cyclin-Dependent Kinase 9 (CDK9).[5][6] Inhibition of CDK9 affects transcriptional elongation, which can lead to cellular effects independent of Cdc7 inhibition.[5] It is critical to assess the phosphorylation of known substrates for both the intended target and potential off-targets to understand the inhibitor's full cellular impact. For instance, monitoring phosphorylation of MCM2 (a Cdc7 substrate) and RNA polymerase II (a CDK9 substrate) can help distinguish between on-target and off-target effects.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in biochemical kinase assays.
| Possible Cause | Troubleshooting Step |
| ATP Concentration | The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration in the assay.[5] Ensure you are using a consistent ATP concentration across experiments, ideally close to the Km value for Cdc7 if known. Report the ATP concentration used when publishing your data. |
| Enzyme Activity | The activity of the recombinant Cdc7/Dbf4 enzyme can vary between batches and preparations. Always perform a titration of the enzyme to determine the optimal concentration for your assay.[12] |
| Assay Buffer Components | Components in the kinase buffer, such as DTT concentration, can influence inhibitor potency.[13] Use a standardized and consistent buffer preparation for all assays. |
| Incubation Time | The pre-incubation time of the inhibitor with the enzyme can affect the measured IC50, especially for slow-binding inhibitors.[5] Optimize and standardize the pre-incubation time. |
Issue 2: Discrepancy between biochemical potency and cellular activity.
| Possible Cause | Troubleshooting Step |
| Cell Permeability | The inhibitor may have poor cell permeability, leading to lower effective intracellular concentrations. Consider performing cell-based target engagement assays, such as monitoring the phosphorylation of MCM2, to confirm the inhibitor is reaching its target in cells.[2][5] |
| Efflux Pumps | The inhibitor may be a substrate for cellular efflux pumps, actively removing it from the cell. Use cell lines with known efflux pump expression profiles or co-administer with known efflux pump inhibitors to test this possibility. |
| High Intracellular ATP | The high concentration of ATP within cells (millimolar range) can compete with ATP-competitive inhibitors, reducing their effective potency compared to biochemical assays where ATP concentrations are typically lower.[3] |
| Off-Target Effects | The observed cellular phenotype may be due to off-target effects rather than Cdc7 inhibition.[3][4] Use orthogonal methods, such as siRNA/shRNA knockdown of Cdc7, to validate that the observed phenotype is indeed due to the inhibition of Cdc7.[14] |
Issue 3: Unexpected cellular phenotypes or toxicity.
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | The inhibitor may be affecting other critical cellular kinases.[4][6] Perform a broad kinase selectivity screen to identify potential off-targets. Validate these off-targets in cellular assays by examining the phosphorylation of their specific substrates. |
| Non-Specific Cytotoxicity | The compound may be causing general cytotoxicity unrelated to kinase inhibition. Assess cell viability at various concentrations and time points. Compare the cytotoxic profile in cell lines with varying dependencies on Cdc7. |
| Cell Line Specific Effects | The cellular response to Cdc7 inhibition can be cell-type dependent.[11][15] Normal, non-transformed cells may undergo cell cycle arrest, while cancer cells are more prone to apoptosis.[2][4] Characterize the p53 status and cell cycle checkpoint integrity of your cell lines. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected Cdc7 Inhibitors
| Inhibitor | Cdc7 IC50 (nM) | Off-Target Kinase (IC50, nM) | Reference |
| TAK-931 | <0.3 | CDK2 (6300) | [5] |
| PHA-767491 | - | CDK9 (significant inhibition at 1000-10,000 nM in cells) | [5] |
| XL413 | - | - | [1][14] |
| EP-05 | - | GSK3α (4.02) | [16] |
Note: IC50 values can vary depending on assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Cdc7 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and published literature.[12][13]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock.
-
Dilute the Cdc7/Dbf4 enzyme, substrate (e.g., recombinant MCM2), and ATP to their final desired concentrations in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Plate Setup (384-well):
-
Add 2.5 µL of the test inhibitor or vehicle control to the appropriate wells.
-
Add 2.5 µL of the diluted Cdc7/Dbf4 enzyme.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" (no enzyme) values from all other readings.
-
Normalize the data to the positive control (enzyme + vehicle) and plot the inhibitor concentration versus percent inhibition to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot for pMCM2)
This protocol assesses the ability of an inhibitor to block Cdc7 activity in cells.[5]
-
Cell Treatment:
-
Plate cells (e.g., COLO205) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Cdc7 inhibitor or vehicle control for a specified time (e.g., 4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., pMCM2 Ser40/Ser53).
-
Incubate with a loading control antibody (e.g., total MCM2, GAPDH, or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pMCM2 and the loading control.
-
Normalize the pMCM2 signal to the loading control.
-
Determine the concentration-dependent inhibition of MCM2 phosphorylation.
-
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Troubleshooting workflow for Cdc7 inhibitor experiments.
References
- 1. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 9. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule Articles | Smolecule [smolecule.com]
- 11. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 12. france.promega.com [france.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. DSpace [researchrepository.universityofgalway.ie]
- 15. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 16. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdc7-IN-8 In Vivo Studies
This technical support center provides guidance for researchers using the Cdc7 inhibitor, Cdc7-IN-8, in in vivo experimental settings. As specific in vivo delivery data for this compound is limited in publicly available literature, this guide offers protocols and troubleshooting advice based on studies with analogous, structurally related Cdc7 inhibitors such as TAK-931 and PHA-767491. These recommendations should serve as a starting point for your own experiment-specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex.[1] By inhibiting Cdc7, this compound prevents the activation of replication origins, leading to a halt in DNA synthesis and subsequent cell cycle arrest or apoptosis, particularly in cancer cells that are highly dependent on robust DNA replication.[2]
Q2: What are the potential therapeutic applications of this compound?
Due to its role in inhibiting DNA replication, this compound is being investigated for its potential as an anti-cancer therapeutic.[1] Cdc7 is often overexpressed in various cancer types, and its inhibition can selectively kill cancer cells with minimal effect on normal cells.[3] Additionally, Cdc7 inhibitors have been shown to sensitize cancer cells to DNA-damaging chemotherapies.
Q3: How should I prepare this compound for in vivo administration?
A widely used vehicle for similar compounds consists of a multi-component system to enhance solubility and stability. A typical formulation might include:
-
A primary solvent: such as DMSO.
-
A solubilizing agent: like PEG300 or PEG400.
-
A surfactant: for example, Tween 80 or Solutol HS 15.
-
A final diluent: Saline or Phosphate-Buffered Saline (PBS).
It is critical to perform small-scale formulation tests to ensure the stability and solubility of this compound in your chosen vehicle before preparing a large batch for animal studies.
Q4: What is a recommended starting dose for in vivo studies with this compound?
Without specific data for this compound, determining a starting dose requires a careful approach. For the analogous Cdc7 inhibitor TAK-931, oral doses in murine xenograft models have been reported.[4][5][6] Another Cdc7 inhibitor, PHA-767491, has been administered intraperitoneally in mice.[7] Based on this, a pilot dose-finding study is strongly recommended. You could consider starting with a low dose (e.g., 10-25 mg/kg) and escalating to assess tolerability and pharmacodynamic effects.
Q5: What is the recommended route of administration for this compound?
The optimal route of administration will depend on the formulation and experimental goals.
-
Oral (PO): Many kinase inhibitors, including the Cdc7 inhibitor TAK-931, are designed for oral bioavailability.[4][5][6] This is often the preferred route for ease of administration in chronic studies.
-
Intraperitoneal (IP): IP injection is a common route for delivering compounds in preclinical models when oral bioavailability is unknown or poor.
-
Intravenous (IV): IV administration provides immediate and complete bioavailability but can be more technically challenging for repeated dosing.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | Poor solubility of the compound in the chosen vehicle. | - Increase the proportion of the primary solvent (e.g., DMSO) or the solubilizing agent (e.g., PEG300).- Try a different surfactant or a combination of surfactants.- Gently warm the vehicle during preparation (ensure the compound is stable at elevated temperatures).- Prepare the formulation fresh before each use. |
| Animal distress or toxicity after administration | - The dose may be too high.- The vehicle itself may be causing toxicity (e.g., high percentage of DMSO).- Rapid absorption leading to acute toxicity. | - Reduce the dose and perform a dose-escalation study.- Decrease the concentration of potentially toxic components in the vehicle.- Consider a different route of administration (e.g., oral instead of IP) to slow absorption. |
| Lack of efficacy in the in vivo model | - Insufficient dose or bioavailability.- Poor formulation leading to low absorption.- Rapid metabolism and clearance of the compound. | - Increase the dose, if tolerated.- Optimize the formulation to improve solubility and absorption.- Consider a different route of administration (e.g., IV to bypass first-pass metabolism).- Perform pharmacokinetic studies to determine the exposure of this compound in your model. |
| Difficulty in administering the formulation (e.g., high viscosity) | The concentration of solubilizing agents like PEG300/400 is too high. | - Adjust the ratio of components in your vehicle to reduce viscosity.- Consider a different solubilizing agent that results in a less viscous solution. |
Quantitative Data Summary
The following tables summarize in vivo data for analogous Cdc7 inhibitors. This information can be used as a reference for designing studies with this compound.
Table 1: In Vivo Administration and Dosage of Cdc7 Inhibitors
| Compound | Animal Model | Route of Administration | Dosage | Vehicle/Formulation | Reference |
| TAK-931 | Mice (Xenograft) | Oral (PO) | 50 mg/kg, once daily | Not specified | [4] |
| PHA-767491 | Mice | Intravenous (IV) | 10 mg/kg | 10% DMSO / 90% Saline | [7] |
| PHA-767491 | Mice | Oral (PO) | 25 mg/kg | 0.5% Methylcellulose | [7] |
Table 2: Pharmacokinetic Parameters of TAK-931 in Humans (Phase I Study)
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours |
| Recommended Phase II Dose | 50 mg once daily (Days 1-14 of a 21-day cycle) |
| Data from a first-in-human study with patients having advanced solid tumors.[4] |
Experimental Protocols
Protocol 1: General Formulation for a Poorly Soluble Kinase Inhibitor (for Oral Gavage)
This protocol is a general starting point and must be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 5-10% of the final volume) to dissolve the powder completely. Vortex until a clear solution is formed.
-
Add PEG300 (e.g., 30-40% of the final volume) to the solution and vortex thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex again until the solution is homogenous.
-
Slowly add the sterile saline or PBS to reach the final desired volume. Vortex thoroughly. The final solution may be a clear solution or a fine suspension.
-
If precipitation occurs, gentle warming or brief sonication may help to redissolve the compound.
-
Crucially, prepare this formulation fresh daily and inspect for any precipitation before administration.
Visualizations
Caption: this compound inhibits the Cdc7/Dbf4 complex, preventing DNA replication initiation.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
Technical Support Center: Interpreting Unexpected Results with Cdc7-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Cdc7-IN-8 and other Cdc7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with a Cdc7 inhibitor like this compound?
A1: The primary expected outcome is the inhibition of DNA replication initiation.[1][2][3] Cdc7 kinase, in complex with its regulatory subunit Dbf4, phosphorylates the minichromosome maintenance (MCM) complex, which is a crucial step for the firing of replication origins.[1][3][4][5] By inhibiting Cdc7, this compound is expected to block this phosphorylation event, leading to a halt in the G1/S phase transition of the cell cycle.[1] Consequently, this should result in cell cycle arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.[1][2]
Q2: My cells are not showing the expected G1/S arrest after treatment with this compound. What could be the reason?
A2: While G1/S arrest is the canonical outcome, several factors can lead to a different phenotype:
-
Cell Line-Specific Differences: The requirement for Cdc7 can be cell-type dependent. Some studies have shown that certain cell types can progress through the cell cycle despite Cdc7 inhibition, possibly due to compensatory mechanisms.[4][6]
-
Redundant Kinase Activity: Recent research suggests that CDK1 can play a redundant role with Cdc7 in initiating DNA replication.[4][6] If CDK1 activity is high in your cell line, it might be compensating for the loss of Cdc7 function, allowing cells to bypass the G1/S block.
-
Drug Concentration and Treatment Duration: The concentration of this compound and the duration of treatment are critical. An insufficient concentration or a short exposure time may not be enough to fully inhibit Cdc7 and induce a robust cell cycle arrest. Conversely, excessively high concentrations could lead to off-target effects.
-
p53 Status: The p53 tumor suppressor status of your cells can influence the response. In p53-proficient normal cells, Cdc7 inhibition may lead to a reversible G1 arrest through a p53-dependent checkpoint.[3][7] In contrast, p53-deficient cancer cells are more likely to undergo apoptosis.[3][7][8]
Q3: I am observing significant cell death, but it doesn't seem to be correlated with a clear cell cycle arrest. Is this plausible?
A3: Yes, this is a plausible scenario. Inhibition of Cdc7 can induce replication stress due to the stalling of replication forks.[2] This stress can trigger apoptosis through pathways that may not be immediately preceded by a distinct cell cycle arrest, especially in cancer cells with defective checkpoint mechanisms.[3] The accumulation of DNA damage due to replication stress can be a potent inducer of apoptosis.
Q4: Can this compound have off-target effects?
A4: While specific kinase inhibitors are designed for high selectivity, off-target effects are always a possibility, especially at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls. For instance, comparing the effects of this compound with other structurally different Cdc7 inhibitors or using genetic approaches like siRNA-mediated knockdown of Cdc7 can help validate that the observed phenotype is indeed due to Cdc7 inhibition.
Q5: I see a synergistic effect when I combine this compound with a DNA-damaging agent. Is this expected?
A5: Yes, this is an expected and well-documented phenomenon.[9][10] By inhibiting the initiation of DNA replication and potentially impairing DNA damage response pathways, Cdc7 inhibitors can sensitize cancer cells to the effects of DNA-damaging chemotherapies.[2][9] This combination can lead to an increase in replication stress and overwhelm the cell's ability to repair DNA damage, resulting in enhanced cell death.[2]
Troubleshooting Guide
| Unexpected Result | Potential Cause | Suggested Action |
| No effect on cell proliferation | 1. Insufficient drug concentration or treatment time.2. Cell line is resistant to Cdc7 inhibition.3. Compensatory signaling pathways (e.g., CDK1). | 1. Perform a dose-response and time-course experiment.2. Test a different cell line known to be sensitive to Cdc7 inhibitors.3. Investigate the activity of CDK1 in your cell line. Consider co-inhibition of Cdc7 and CDK1.[6] |
| Increased cell proliferation | Highly unlikely and may indicate an experimental artifact. | 1. Verify the identity and concentration of the compound.2. Check for contamination in cell culture.3. Repeat the experiment with fresh reagents. |
| Cell cycle arrest at a phase other than G1/S | Cell line-specific response or off-target effects. | 1. Analyze the expression and activity of other cell cycle regulators.2. Compare with a structurally different Cdc7 inhibitor or Cdc7 siRNA. |
| High toxicity in non-cancerous control cells | Cdc7 is also essential for normal cell division. | 1. Titrate the drug to find a therapeutic window where cancer cells are more sensitive.2. Assess whether the non-cancerous cells are rapidly dividing in your culture conditions. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Cdc7 inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Carvedilol | OEC-M1 | 10.24 ± 1.06 | [8] |
| Dequalinium chloride | OEC-M1 | 2.03 ± 0.37 | [8] |
| Ticagrelor | OEC-M1 | 18.19 ± 0.77 | [8] |
| Clofoctol | OEC-M1 | 11.93 ± 1.04 | [8] |
| PHA-767491 | - | 0.73 | [11] |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other Cdc7 inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence corresponds to the DNA content of the cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Western Blotting for Phospho-MCM2
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., pMCM2 at Ser40/41). Also, probe for total MCM2 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The Cdc7 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cdc7-IN-8 Batch-to-Batch Variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Cdc7 kinase inhibitor, Cdc7-IN-8. Our goal is to help you navigate potential challenges, particularly those arising from batch-to-batch variability, to ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[2][3] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[1][2][3] This phosphorylation event is a critical step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis.[1][4] By inhibiting Cdc7, this compound blocks this phosphorylation cascade, leading to a failure to initiate DNA replication, S-phase arrest, and ultimately, apoptosis in rapidly dividing cells, such as cancer cells.[5][6]
Q2: Why is batch-to-batch variability a concern for small molecule inhibitors like this compound?
Batch-to-batch variability is a common issue for chemically synthesized small molecules and can arise from several factors during manufacturing. These can include minor differences in starting materials, reaction conditions, and purification methods. This variability can manifest as differences in:
-
Purity: The percentage of the active compound versus impurities.
-
Impurity Profile: The identity and quantity of different impurities.
-
Physical Properties: Such as solubility and stability, which can be affected by crystalline form (polymorphism).
-
Potency: The effective concentration required to achieve a desired biological effect (e.g., IC50).
Even small variations can have a significant impact on experimental outcomes, leading to issues with reproducibility and data interpretation.
Q3: How can I assess the quality of a new batch of this compound?
Before beginning experiments with a new batch, it is crucial to perform quality control checks. We recommend the following:
-
Review the Certificate of Analysis (CoA): The CoA provided by the supplier should detail the purity (typically determined by HPLC and/or NMR), identity confirmation (e.g., by mass spectrometry), and may include other physical properties. Compare the CoA of the new batch to previous batches.
-
In-house Verification (Recommended): If possible, perform your own analytical chemistry to verify the identity, purity, and concentration of the compound. Techniques like HPLC-MS are invaluable for this.
-
Functional Assay Validation: Perform a dose-response experiment using a standard, well-characterized assay (e.g., an in vitro kinase assay or a cell viability assay with a sensitive cell line) to determine the IC50 of the new batch. This functional validation is critical to confirm its biological activity and compare it to previous batches.
Troubleshooting Guide
This guide addresses common issues that may be related to batch-to-batch variability of this compound.
| Observed Problem | Potential Cause (related to batch variability) | Troubleshooting Steps |
| Reduced or no inhibition of Cdc7 activity in an in vitro kinase assay. | 1. Lower Potency of the New Batch: The actual concentration of the active compound may be lower than stated. 2. Degradation of the Compound: Improper storage or handling may have led to the degradation of this compound. 3. Presence of Inhibitory Impurities: Impurities in the new batch could interfere with the assay. | 1. Verify Concentration: If possible, confirm the concentration of your stock solution using a spectrophotometer if the extinction coefficient is known, or by analytical HPLC. 2. Perform a Dose-Response Curve: Generate a full dose-response curve to determine the IC50 of the new batch and compare it to the expected value or previous batches. 3. Obtain a Fresh Batch: If potency is confirmed to be low, contact the supplier and request a new batch with a detailed CoA. 4. Check Storage Conditions: Ensure the compound has been stored as recommended (typically at -20°C or -80°C, protected from light and moisture). |
| Inconsistent results in cell-based assays (e.g., cell viability, cell cycle arrest). | 1. Variability in Compound Solubility: Different batches may have different physical properties, affecting how well they dissolve in DMSO and cell culture media. 2. Cytotoxic Impurities: The new batch may contain impurities that have off-target cytotoxic effects. 3. Differences in Cell Permeability: While less common for a given compound, significant changes in physical form could theoretically affect cell uptake. | 1. Ensure Complete Solubilization: When preparing your stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming or sonication may be necessary. Always visually inspect for precipitates. 2. Filter-sterilize Stock Solutions: This can help remove any particulate matter. 3. Test a Wider Concentration Range: This can help to distinguish between on-target and off-target effects. 4. Compare with a Positive Control: Use a well-characterized Cdc7 inhibitor with a known cellular effect to validate your assay system. |
| Precipitation of the compound in stock solution or cell culture media. | 1. Lower Solubility of the New Batch: Differences in the crystalline form or purity can affect solubility. 2. Supersaturation: The concentration may be too high for the solvent. | 1. Prepare Fresh Stock Solutions: Do not use old stock solutions. 2. Lower the Stock Concentration: If precipitation is a persistent issue, try preparing a lower concentration stock solution in DMSO. 3. Check Final Concentration in Media: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid compound precipitation. |
| Unexpected off-target effects or cellular phenotypes. | 1. Presence of Active Impurities: Impurities in a new batch may have their own biological activities. | 1. Review the CoA: Look for any information on the impurity profile. 2. Analytical Chemistry: If you have the capability, use HPLC-MS to analyze the purity and identify any major impurities. 3. Use an Orthogonal Inhibitor: Confirm your phenotype using a structurally different Cdc7 inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect of Cdc7 inhibition. |
Data Presentation: Hypothetical Batch-to-Batch Variability of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to provide a template for how researchers can tabulate and compare their own data from different batches of this compound.
| Parameter | Batch A | Batch B | Batch C | Acceptable Range |
| Purity (by HPLC) | 99.5% | 98.1% | 99.2% | >98.0% |
| Major Impurity 1 | 0.2% | 1.1% | 0.3% | <0.5% |
| Major Impurity 2 | 0.1% | 0.3% | 0.2% | <0.5% |
| Solubility in DMSO | 50 mM | 45 mM | 50 mM | >40 mM |
| In Vitro IC50 (Cdc7 Kinase Assay) | 15 nM | 25 nM | 18 nM | 10-30 nM |
| Cell-Based EC50 (HCT116 Viability) | 1.2 µM | 2.5 µM | 1.5 µM | 1.0-2.0 µM |
Experimental Protocols
In Vitro Cdc7/Dbf4 Kinase Assay
This protocol is adapted from standard biochemical kinase assays and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
MCM2 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare kinase reaction mix: In the kinase buffer, prepare a solution containing the Cdc7/Dbf4 kinase and the MCM2 peptide substrate.
-
Add inhibitor and kinase: To the wells of a 384-well plate, add the diluted this compound or DMSO control. Then, add the kinase/substrate mix.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detect kinase activity: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in 100% DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
White, clear-bottom 96-well plates
Procedure:
-
Seed cells: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubate: Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Read luminescence: Measure the luminescent signal using a plate reader.
-
Data analysis: Normalize the luminescence readings to the DMSO control to determine the percent viability. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Cdc7 Signaling Pathway
Caption: Cdc7 signaling pathway in DNA replication initiation.
Troubleshooting Workflow for this compound Variability
Caption: A logical workflow for troubleshooting this compound batch variability.
References
- 1. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 2. O Cdc7 kinase where art thou? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Tumor Activity of Cdc7-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Cdc7-IN-8 (also known as XL413) with other prominent Cdc7 kinase inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent.
Introduction to Cdc7 Kinase and Its Inhibition
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] It is often overexpressed in a variety of human cancers, making it an attractive target for cancer therapy.[2][3] Cdc7 inhibitors disrupt the cell cycle, leading to replication stress and subsequent apoptosis in cancer cells, often with greater selectivity for tumor cells over normal cells.[1][4] this compound (XL413) is a potent and selective inhibitor of Cdc7 kinase.[5] This guide compares its anti-tumor activity with other notable Cdc7 inhibitors: PHA-767491, TAK-931, and MSK-777.
Comparative In Vitro Anti-Tumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other Cdc7 inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that direct comparisons of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.[6][7]
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (XL413) | Colo-205 (Colon) | 1.1 | [8] |
| HCC1954 (Breast) | 22.9 | [8] | |
| HCT116 p53+/+ (Colon) | >50 | [8] | |
| HCT116 p53-/- (Colon) | >50 | [8] | |
| PHA-767491 | Colo-205 (Colon) | 1.3 | [8] |
| HCC1954 (Breast) | 0.64 | [8] | |
| HCT116 p53+/+ (Colon) | ~2.5 | [8] | |
| HCT116 p53-/- (Colon) | ~1.5 | [8] | |
| U87-MG (Glioblastoma) | ~2.5 | [9] | |
| U251-MG (Glioblastoma) | ~2.5 | [9] | |
| Average of 61 cell lines | 3.17 | [10] | |
| TAK-931 | Colo-205 (Colon) | 0.085 | [11] |
| RKO (Colon) | 0.818 | [11] | |
| SW948 (Colon) | ~0.4 | [11] | |
| PANC-1 (Pancreatic) | ~0.4 | [11] | |
| Median of 246 cell lines | 0.4074 | [11] | |
| MSK-777 | BxPC3 (Pancreatic) | Reduced viability to <20% at 24h (Concentration not specified) | [6] |
| Capan-1 (Pancreatic) | Induced G1/S arrest at 48h (Concentration not specified) | [6] | |
| PANC-1 (Pancreatic) | Induced G1/S arrest at 48h (Concentration not specified) | [6] |
Comparative In Vivo Anti-Tumor Activity
The table below outlines the in vivo anti-tumor efficacy of Cdc7 inhibitors in preclinical xenograft models. Tumor Growth Inhibition (TGI) is a key metric for evaluating in vivo efficacy.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (XL413) | Colo-205 xenograft | Not specified | Demonstrated tumor growth inhibition | [5] |
| PHA-767491 | HL60 xenograft | 20-30 mg/kg, twice daily | Dose-dependent tumor volume reduction | [10] |
| A2780, HCT-116, Mx-1 xenografts | Not specified | ~50% TGI | [10] | |
| TAK-931 | PHTX-249Pa PDX (Pancreatic) | 60 mg/kg, twice daily, 3 days on/4 days off | 96.6% | |
| PHTX-249Pa PDX (Pancreatic) | 40 mg/kg, once daily, 21 days | 68.4% | ||
| PHTX-249Pa PDX (Pancreatic) | 60 mg/kg, once daily, 21 days | 75.1% | ||
| PHTXM-97Pa PDX (Pancreatic) | 40 mg/kg, once daily | 86.1% | ||
| PHTXM-97Pa PDX (Pancreatic) | 60 mg/kg, once daily | 89.9% | ||
| Median of 93 xenograft models | Various | 56.5% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Cdc7 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Cdc7 inhibitors (this compound, PHA-767491, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the Cdc7 inhibitors in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating with Cdc7 inhibitors at desired concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following treatment with Cdc7 inhibitors.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Cdc7 inhibitors at the desired concentrations for the appropriate duration (e.g., 24 or 48 hours).
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the anti-tumor activity of Cdc7 inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Cdc7 inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Cdc7 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Visualizations
Cdc7 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Cdc7 kinase in the initiation of DNA replication and how its inhibition by compounds like this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Cdc7 kinase pathway and its inhibition.
Experimental Workflow for Validating Anti-Tumor Activity
This diagram outlines the typical experimental workflow for validating the anti-tumor activity of a Cdc7 inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.
Caption: Workflow for anti-tumor activity validation.
References
- 1. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 9. glpbio.com [glpbio.com]
- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Cdc7 Inhibitors: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of Cell Division Cycle 7 (Cdc7) kinase presents a promising strategy. Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the response to DNA damage, making it a critical target for halting the proliferation of cancer cells. This guide provides a comparative analysis of experimental results for the novel Cdc7 inhibitor, Cdc7-IN-8 , and other well-characterized inhibitors: XL413 , TAK-931 (Simurosertib) , and PHA-767491 .
This publication aims to offer an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Analysis of Cdc7 Inhibitor Potency and Cellular Activity
The following tables summarize the quantitative data for this compound and its comparators. It is important to note that publicly available experimental data for this compound is limited, with most information derived from patent literature.
Table 1: Biochemical Potency of Cdc7 Inhibitors
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | Cdc7 | Data not publicly available | Potent inhibitor of Cdc7, as described in patent WO2021032170A1.[1] |
| XL413 | Cdc7 | 3.4 | Selective inhibitor of Cdc7.[2] |
| TAK-931 (Simurosertib) | Cdc7 | <0.3 | Highly potent and selective inhibitor of Cdc7.[3][4] |
| PHA-767491 | Cdc7, Cdk9 | 10 (Cdc7), 34 (Cdk9) | Dual inhibitor of Cdc7 and Cdk9.[1][5] |
Table 2: Cellular Activity of Cdc7 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | Not specified | Not specified | Not specified | Data not publicly available. |
| XL413 | Colo-205 | Cell Proliferation | Inhibition | Induces cell cycle arrest and apoptosis.[2][6] |
| HCC1954 | Cell Proliferation | IC50 | 22.9 µM[7] | |
| Colo-205 | Cell Proliferation | IC50 | 1.1 µM[7] | |
| TAK-931 (Simurosertib) | Multiple | MCM2 Phosphorylation | Inhibition | Dose-dependent suppression of pMCM2.[3] |
| COLO205 | Antiproliferative | IC50 | Not specified, but potent activity demonstrated.[4] | |
| PHA-767491 | Multiple | Apoptosis | Induction | Induces apoptotic cell death in various cancer cell types.[8] |
| HCC1954 | Cell Proliferation | IC50 | Not specified, but superior to XL413.[7] |
Table 3: In Vivo Efficacy of Cdc7 Inhibitors
| Compound | Cancer Model | Dosing | Outcome |
| This compound | Not specified | Not specified | Data not publicly available. |
| XL413 | Colo-205 xenograft | 100 mg/kg, p.o. | Significant tumor growth regression.[2][6] |
| TAK-931 (Simurosertib) | Multiple xenografts | Oral administration | Significant antitumor activity.[3] |
| Advanced solid tumors (Phase 1) | 50 mg QD, 14 days on/7 off | Acceptable safety and early signs of clinical activity.[9] | |
| PHA-767491 | Preclinical cancer models | Not specified | Tumor growth inhibition.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: A typical experimental workflow for evaluating Cdc7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are representative protocols for key experiments cited in the evaluation of Cdc7 inhibitors.
Cdc7 Kinase Assay (Biochemical IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of Cdc7 kinase in a cell-free system.
-
Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced from the kinase reaction. The luminescent signal is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex.
-
Kinase substrate (e.g., a synthetic peptide like PDKtide).
-
ATP.
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Test compounds (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, ATP, and the kinase substrate.
-
Add the test compound at serially diluted concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the Cdc7/Dbf4 enzyme to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability/Proliferation Assay (MTS/CellTiter-Glo)
These assays assess the effect of Cdc7 inhibitors on the viability and proliferation of cancer cells.
-
Principle:
-
MTS Assay: Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt (MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
CellTiter-Glo® Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
-
-
Materials:
-
Cancer cell lines (e.g., Colo-205, HCC1954).
-
Cell culture medium and supplements.
-
96-well or 384-well cell culture plates.
-
Test compounds at various concentrations.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure:
-
Seed the cancer cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, mix, and measure the luminescence.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) by plotting the percentage of viable cells against the compound concentration.
-
Western Blot for MCM2 Phosphorylation
This experiment verifies the on-target effect of Cdc7 inhibitors in cells by measuring the phosphorylation of its downstream substrate, MCM2.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A decrease in the phosphorylated form of MCM2 (p-MCM2) relative to the total MCM2 indicates Cdc7 inhibition.
-
Materials:
-
Cancer cells treated with the Cdc7 inhibitor.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., BSA or non-fat milk).
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser40/41 or Ser53) and anti-total-MCM2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the Cdc7 inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-MCM2.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MCM2 as a loading control.
-
Quantify the band intensities to determine the relative level of MCM2 phosphorylation.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. france.promega.com [france.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cdc7-IN-8 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to independently verify the target engagement of Cdc7 inhibitors, using the potent and selective inhibitor TAK-931 as a primary example in place of the less publicly documented "Cdc7-IN-8". The principles and techniques outlined here are broadly applicable to other inhibitors of the Cell Division Cycle 7 (Cdc7) kinase.
Cdc7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It is activated by its regulatory subunit, Dbf4, and subsequently phosphorylates the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins.[3][4][5] Due to its overexpression in various cancers and its essential role in cell proliferation, Cdc7 has emerged as a promising target for cancer therapy.[1][2] Verifying that a small molecule inhibitor directly and specifically engages Cdc7 within a cellular context is crucial for its development as a therapeutic agent.
Data Presentation: Quantitative Comparison of Cdc7 Inhibitors
The following tables summarize the key quantitative data for TAK-931, a well-characterized Cdc7 inhibitor. This data serves as a benchmark for evaluating novel Cdc7 inhibitors like this compound.
Table 1: In Vitro Potency and Selectivity of TAK-931
| Compound | Target | IC50 (nM) | Selectivity (fold vs. other kinases) |
| TAK-931 | Cdc7 | <0.3 | >120-fold against a panel of 317 kinases |
| PHA767491 | Cdc7/Cdk9 | 10 (Cdc7) | Dual inhibitor |
Data sourced from reference[6]
Table 2: Cellular Target Engagement of TAK-931
| Assay | Cell Line | Endpoint | Effective Concentration |
| Mcm2 Phosphorylation (pMcm2 Ser40) | COLO205 | Inhibition of pMcm2 | IC50 < 3 nM |
| Cellular Thermal Shift Assay (CETSA) | Generic | Thermal Stabilization (ΔTm) | Concentration-dependent increase |
pMcm2 data sourced from reference[6]. CETSA data is representative.
Mandatory Visualizations
Cdc7 Signaling Pathway
Caption: Cdc7 signaling pathway leading to DNA replication initiation.
Experimental Workflow for Target Engagement Verification
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of Cdc7 Protein Kinase During DNA Replication in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP-Competitive and Non-ATP-Competitive Cdc7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cell division cycle 7 (Cdc7) kinase, a serine-threonine kinase, plays a pivotal role in the initiation of DNA replication and maintaining genomic stability, making it a compelling target for cancer therapy.[1] In complex with its regulatory subunit Dbf4, Cdc7 phosphorylates the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins.[2][3][4][5][6][7][8][9] Inhibition of Cdc7 disrupts this process, leading to replication stress and selective apoptosis in cancer cells, which are often highly dependent on robust DNA replication machinery.[1][2][7] This guide provides a detailed comparison of two major classes of Cdc7 inhibitors: ATP-competitive and non-ATP-competitive inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams.
Mechanism of Action: Two Strategies to Inhibit a Key Kinase
The activity of Cdc7 kinase can be blocked by small molecules that employ distinct mechanisms of action.
ATP-competitive inhibitors directly compete with ATP for binding to the kinase's active site.[10][11][12][13][14][15][16][17][18] This is the most common strategy for kinase inhibitor development. However, the high conservation of the ATP-binding pocket across the human kinome can lead to off-target effects and reduced selectivity.[10][12][15][19]
Non-ATP-competitive inhibitors , also known as allosteric inhibitors, bind to sites on the kinase other than the ATP-binding pocket.[10][11][12] In the case of Cdc7, a key allosteric approach is to target the interaction between Cdc7 and its activator protein, Dbf4.[10][11][12][19][20] By binding to the interface of this protein-protein interaction, these inhibitors prevent the formation of the active Cdc7-Dbf4 complex. This approach can offer higher selectivity as allosteric sites are generally less conserved than the ATP-binding pocket.
Performance Comparison: A Data-Driven Overview
The efficacy and selectivity of Cdc7 inhibitors are critical for their therapeutic potential. The following tables summarize key quantitative data for representative ATP-competitive and non-ATP-competitive inhibitors.
Table 1: ATP-Competitive Cdc7 Inhibitors - Performance Data
| Inhibitor | Cdc7 IC50/Ki | Selectivity Highlights | Cellular Potency (GI50/IC50) | Reference(s) |
| TAK-931 (Simurosertib) | <0.3 nM | >120-fold selective over a panel of 317 other kinases. | Broad activity in cancer cell lines (median GI50 = 407.4 nM). | [5][21] |
| PHA-767491 | 10 nM | Dual inhibitor of Cdc7 and Cdk9 (IC50 = 34 nM). | 0.64 µM (HCC1954), 1.3 µM (Colo-205). | [1][10][11] |
| XL413 (BMS-863233) | 3.4 nM | Also inhibits CK2 (IC50 = 215 nM) and PIM1 (IC50 = 42 nM). | 1.1 µM (Colo-205), 22.9 µM (HCC1954). | [2][10][11][22] |
| SGR-2921 | Picomolar range | Highly selective. | Potent anti-proliferative activity in AML patient-derived samples. | [23] |
| LY3143921 | - | ATP-competitive. | Favorable pre-clinical anti-cancer activity. | [13] |
Table 2: Non-ATP-Competitive Cdc7 Inhibitors - Performance Data
| Inhibitor | Mechanism | Cellular Potency (IC50) | Notes | Reference(s) |
| Dequalinium Chloride | Disrupts Cdc7-Dbf4 interaction. | 2.03 ± 0.37 µM (OEC-M1 cells). | Also exhibits antimicrobial properties and inhibits PKC. | [24][25] |
| Clofoctol | Disrupts Cdc7-Dbf4 interaction. | 11.93 ± 1.04 µM (OEC-M1 cells). | Repurposed antibacterial drug. | [20][24][25] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Cdc7 inhibitors.
Kinase Assays
1. ADP-Glo™ Luminescent Kinase Assay (for measuring enzymatic inhibition)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Substrate (e.g., PDKtide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (inhibitors)
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
-
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multiwell plate, add the test compound, substrate, and ATP.
-
Initiate the kinase reaction by adding the Cdc7/Dbf4 enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value of the compound.
-
Cellular Assays
2. CellTiter-Glo® Luminescent Cell Viability Assay (for measuring cellular potency)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.
-
Materials:
-
Cancer cell lines cultured in appropriate media
-
Test compounds (inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96- or 384-well plates
-
-
Protocol:
-
Seed cells in opaque-walled multiwell plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability and determine the GI50/IC50 value of the compound.[1]
-
3. Western Blot Analysis of MCM2 Phosphorylation (for target engagement)
This method is used to detect the phosphorylation of MCM2, a direct substrate of Cdc7, to confirm that the inhibitor is engaging its target within the cell.
-
Materials:
-
Cancer cell lines
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser40/53) and anti-total-MCM2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
-
-
Protocol:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MCM2 as a loading control.
-
Signaling Pathways and Logical Relationships
The inhibition of Cdc7 has significant downstream consequences on the cell cycle and DNA replication.
Conclusion
Both ATP-competitive and non-ATP-competitive inhibitors of Cdc7 have shown promise as anti-cancer agents by effectively halting DNA replication and inducing apoptosis in cancer cells. ATP-competitive inhibitors have been more extensively studied and have entered clinical trials. However, their development can be challenged by off-target effects due to the conserved nature of the ATP-binding pocket. Non-ATP-competitive inhibitors, which target the less conserved Cdc7-Dbf4 interface, offer a promising alternative with the potential for greater selectivity. The continued development and characterization of both classes of inhibitors, guided by the experimental approaches outlined in this guide, will be crucial for realizing the full therapeutic potential of targeting Cdc7 in cancer.
References
- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vghtc.gov.tw [vghtc.gov.tw]
- 10. tandfonline.com [tandfonline.com]
- 11. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based discovery of the first allosteric inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 16. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. A new horizon for the old antibacterial drug clofoctol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Cdc7 Inhibitors in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key preclinical Cdc7 inhibitors, offering a valuable resource for researchers investigating the therapeutic potential of targeting the Cell Division Cycle 7 (Cdc7) kinase in oncology. While this guide is intended to provide a framework for the validation of novel compounds such as the hypothetical "Cdc7-IN-8," the experimental data presented herein focuses on well-characterized inhibitors to establish a benchmark for comparison.
Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.[1] Its overexpression has been documented in a wide array of human cancers, correlating with poor prognosis and making it an attractive target for cancer therapy.[1] Inhibition of Cdc7 has been shown to induce S-phase arrest and apoptosis in cancer cells, with minimal effects on normal cells, highlighting its therapeutic window.
This guide summarizes key performance indicators of prominent Cdc7 inhibitors, details the experimental protocols for their validation, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of Cdc7 Inhibitors
The following tables summarize the in vitro efficacy of several key Cdc7 inhibitors across various cancer cell lines. These values, primarily IC50 (the half-maximal inhibitory concentration), are crucial for comparing the potency of different compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Cdc7 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| TAK-931 (Simurosertib) | Cdc7 | <0.3[2] | Highly selective; >120-fold selectivity over 317 other kinases.[3] |
| XL413 | Cdc7 | 3.4[4] | 63-fold selective over CK2, 12-fold over Pim-1.[4] |
| PHA-767491 | Cdc7 / Cdk9 | 10 / 34[5] | Dual inhibitor of Cdc7 and Cdk9.[5][6] |
Table 2: Anti-proliferative Activity of Cdc7 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| TAK-931 | COLO205 | Colorectal Cancer | Not specified, potent antiproliferative effects[3] |
| TAK-931 | RKO | Colorectal Cancer | Not specified, potent antiproliferative effects[3] |
| TAK-931 | SW948 | Colorectal Cancer | Not specified, potent antiproliferative effects[3] |
| TAK-931 | PANC-1 | Pancreatic Cancer | Not specified, potent antiproliferative effects[3] |
| XL413 | H69-AR | Small-Cell Lung Cancer | High IC50 (416.8 µM) alone, significantly reduces IC50 of chemotherapy[7] |
| XL413 | H446-DDP | Small-Cell Lung Cancer | High IC50 (681.3 µM) alone, significantly reduces IC50 of chemotherapy[7] |
| XL413 | Colo-205 | Colorectal Cancer | 1.1[8] |
| XL413 | HCC1954 | Breast Cancer | 22.9[8] |
| PHA-767491 | HCC1954 | Breast Cancer | 0.64[8] |
| PHA-767491 | Colo-205 | Colorectal Cancer | 1.3[8] |
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key concepts.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new validation studies.
Biochemical Cdc7 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.
-
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide derived from MCM2)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the Cdc7/Dbf4 kinase and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.[9]
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay (MTT/XTT)
This assay determines the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[10][11][12]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[11][13]
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50/IC50 value.
-
Western Blotting for Phospho-MCM2
This technique is used to confirm the on-target activity of the Cdc7 inhibitor in cells by measuring the phosphorylation level of its direct substrate, MCM2.
-
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41 or Ser139), anti-total-MCM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)[14][15][16]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total MCM2.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of the Cdc7 inhibitor on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A[17]
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[7][17]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 15-30 minutes at room temperature.[17][18]
-
Analyze the stained cells using a flow cytometer to acquire data on DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[17]
-
References
- 1. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a Dual CDC7/CDK9 Inhibitor in Multiple Myeloma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. france.promega.com [france.promega.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - ES [thermofisher.com]
- 12. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Phospho-MCM2 (Ser139) (D1Z8X) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. Anti-MCM2 (phospho S40 + S41) antibody (ab70371) | Abcam [abcam.com]
- 16. Phospho-MCM2 (Ser139) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
Evaluating the Therapeutic Index of Cdc7 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. Overexpression of Cdc7 is common in various tumor types and is often associated with poor prognosis. Consequently, numerous small molecule inhibitors of Cdc7 are in various stages of preclinical and clinical development. This guide provides a comparative evaluation of the therapeutic index of a key Cdc7 inhibitor, TAK-931 (Simurosertib), alongside other notable inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Cdc7 Inhibitors
The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety and clinical potential.[1][2] For anticancer drugs, a wider therapeutic window between the dose required for efficacy and the dose causing unacceptable toxicity is highly desirable. This section presents a comparative summary of key preclinical data for TAK-931 and other well-characterized Cdc7 inhibitors.
Table 1: In Vitro Potency of Selected Cdc7 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) of various Cdc7 inhibitors against the purified Cdc7 kinase enzyme and their anti-proliferative activity in cancer cell lines.
| Compound | Cdc7 Kinase IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| TAK-931 (Simurosertib) | <0.3[3][4][5] | COLO205 | 0.02 - 0.03[6][7] |
| SW620 | 0.068[6] | ||
| DLD-1 | 0.070[6] | ||
| XL413 (BMS-863233) | 3.4[8][9] | Colo-205 | 1.1 - 2.69[9] |
| HCC1954 | 22.9[9] | ||
| PC3 | >25[10] | ||
| SW480 | >25[10] | ||
| PHA-767491 | 10[8] | Colo-205 | 1.3[9] |
| HCC1954 | 0.64[9] | ||
| PC3 | 2.5[10] | ||
| SW480 | 1.6[10] | ||
| EP-05 | Not specified | Capan-1 | <0.03[6] |
| COLO 205 | <0.03[6] | ||
| HUVEC (normal cells) | 33.41[6] |
Table 2: In Vivo Efficacy and Toxicity of Selected Cdc7 Inhibitors
This table presents data from preclinical xenograft models, providing insights into the in vivo therapeutic potential and tolerability of Cdc7 inhibitors.
| Compound | Animal Model | Dosing Regimen | Efficacy (Tumor Growth Inhibition, TGI %) | Observed Toxicity |
| TAK-931 (Simurosertib) | COLO205 Xenograft | 80 mg/kg, single oral dose | Significant pMCM2 inhibition[3] | Generally well-tolerated in preclinical models.[11] In a Phase 1 clinical trial, the most common grade ≥3 adverse events were neutropenia, decreased white blood cells, leukopenia, and decreased appetite.[12] The Maximum Tolerated Dose (MTD) was determined to be 50 mg once daily for 14 days on/7 days off.[1][12] |
| PHTX-249Pa PDX | 60 mg/kg, bid, 3 days on/4 days off | 96.6%[13] | Not specified | |
| PHTXM-97Pa PDX | 40 mg/kg, once daily | 86.1%[13] | Not specified | |
| XL413 (BMS-863233) | Huh7 and MHCC97H Xenografts | Not specified | Tumor growth suppression[14] | Modest change in body weight in combination studies.[15] Clinical trials were terminated.[16][17] |
| PHA-767491 | A2780 Xenograft | Not specified | 68% (for a related compound)[18] | Not specified |
| Nude mice HCC xenografts | Not specified | Decreased Chk1 phosphorylation and increased apoptosis[19] | Not specified | |
| EP-05 | COLO 205 Xenograft | 8-10 mg/kg/day, oral | >98%[6] | Low toxicity reported[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of therapeutic agents.
In Vitro Cdc7 Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Cdc7 kinase.
-
Objective: To quantify the potency of an inhibitor against purified Cdc7/Dbf4 kinase.
-
Principle: The assay measures the phosphorylation of a substrate by Cdc7 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a radiolabeled ATP ([γ-32P]ATP) or through luminescence-based methods like ADP-Glo™.[16]
-
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 0.5 mM EDTA, 0.5 mM EGTA, 1 mM glycerophosphate, 1 mM NaF, 2 mM DTT, 2–8 mM MgOAc)[20]
-
Substrate (e.g., GST-MCM2)[21]
-
ATP and [γ-32P]ATP
-
Test compound (serially diluted)
-
96-well plates
-
Scintillation counter or phosphorimager
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and test inhibitor dilutions.
-
Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[20]
-
Stop the reaction by adding SDS-PAGE sample buffer.[21]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the signal.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the anti-proliferative effect of a Cdc7 inhibitor on cancer cell lines.
-
Objective: To determine the concentration of a Cdc7 inhibitor that reduces cell viability by 50% (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[6][22]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (serially diluted)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy and toxicity of a Cdc7 inhibitor in a mouse xenograft model.
-
Objective: To assess the anti-tumor activity and tolerability of a Cdc7 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth and signs of toxicity are monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.[11][23]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (e.g., using the formula: (length x width²)/2) and body weight regularly (e.g., 2-3 times per week).[11]
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) to evaluate efficacy. The therapeutic index can be estimated by comparing the efficacious dose with the dose that causes significant toxicity (e.g., >20% body weight loss).
-
Visualizations
Cdc7 Signaling Pathway
The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication.
Caption: Cdc7 kinase signaling pathway in DNA replication initiation.
Experimental Workflow for Therapeutic Index Evaluation
The diagram below outlines a typical workflow for evaluating the therapeutic index of a novel Cdc7 inhibitor.
Caption: Workflow for assessing the therapeutic index of a Cdc7 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 12. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. france.promega.com [france.promega.com]
- 17. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
